3'-Hydroxy Repaglinide-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMAZJVHPAVADF-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 3'-Hydroxy Repaglinide-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Hydroxy Repaglinide-d5 is the deuterated analog of a significant metabolite of Repaglinide (B1680517), an oral antidiabetic drug used in the management of type 2 diabetes. As a stable isotope-labeled internal standard, it plays a crucial role in pharmacokinetic and metabolic studies, enabling precise quantification of the corresponding non-deuterated metabolite in biological matrices by mass spectrometry. The deuterium (B1214612) labeling on the ethoxy group provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tool for analytical applications.
A critical consideration in the study of Repaglinide metabolism is the structural identity of its hydroxylated metabolites. While 3'-Hydroxy Repaglinide has been commercially available and referenced as a primary metabolite, recent research suggests a structural misassignment. A 2025 study by Cui et al. has provided evidence that the major metabolite formed by the cytochrome P450 enzyme CYP2C8 is, in fact, 4'-Hydroxy Repaglinide[1][2]. This guide focuses on the synthesis and characterization of the commercially available this compound standard, which remains a valuable tool for researchers, particularly for comparative studies and as a reference in the analysis of Repaglinide metabolism.
This technical guide provides a proposed synthetic pathway for this compound, based on established chemical principles and the availability of key precursors. It also presents a summary of its characterization data and a typical analytical workflow.
Proposed Synthesis of this compound
The synthesis of this compound is a multi-step process that can be conceptually divided into the preparation of three key intermediates: the deuterated aromatic core, the chiral hydroxylated piperidine (B6355638) moiety, and the isobutylphenylamine side chain. These intermediates are then coupled to yield the final product.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of the Deuterated Aromatic Core
-
Williamson Ether Synthesis: 3-Hydroxy-4-(methoxycarbonyl)phenylacetic acid is dissolved in an anhydrous polar aprotic solvent such as DMF. A strong base like sodium hydride is added to form the alkoxide. Iodoethane-d5 is then added to the reaction mixture, which is stirred at room temperature to yield Methyl 2-(ethoxy-d5)-4-(2-methoxy-2-oxoethyl)benzoate[3].
-
Hydrolysis: The resulting diester is then subjected to selective hydrolysis, typically using a mild base like lithium hydroxide (B78521) in a mixture of THF and water, to hydrolyze the methyl ester of the phenylacetic acid moiety, yielding 2-(ethoxy-d5)-4-(methoxycarbonyl)phenylacetic acid.
Step 2: Synthesis of the Amine Side Chain
The synthesis of the (S)-N-(1-(2-aminophenyl)-3-methylbutyl)amine intermediate can be achieved through various established methods in medicinal chemistry, often involving reductive amination or amide coupling reactions starting from commercially available chiral precursors.
Step 3: Coupling and Final Assembly
-
Amide Coupling: The deuterated aromatic acid from Step 1 is coupled with the amine side chain from Step 2 using standard peptide coupling reagents such as HATU or EDC/HOBt in a suitable solvent like DMF.
-
Piperidine Ring Introduction: The intermediate from the previous step is then coupled with (S)-1-Boc-3-hydroxypiperidine after deprotection of the Boc group. This key chiral intermediate can be synthesized via asymmetric reduction of N-Boc-3-piperidone[4][5].
-
Final Hydrolysis: The final step involves the hydrolysis of the remaining methyl ester on the aromatic ring to yield the carboxylic acid of this compound.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following is a typical analytical workflow.
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized compounds.
Quantitative Data Summary
The following tables summarize the key analytical data for this compound and its non-deuterated analog.
Table 1: Physicochemical Properties
| Property | 3'-Hydroxy Repaglinide | This compound |
| CAS Number | 874908-14-2[6][7][8] | 1352792-15-4[9][10] |
| Molecular Formula | C₂₇H₃₆N₂O₅[6][8] | C₂₇H₃₁D₅N₂O₅[9][10] |
| Molecular Weight | 468.59 g/mol [6][7][8] | 473.62 g/mol [9] |
| Appearance | White to off-white solid[7] | Solid |
Table 2: Spectroscopic and Chromatographic Data
| Analysis Type | 3'-Hydroxy Repaglinide | This compound |
| ¹H NMR | Data available from suppliers[7] | Data available from suppliers[10] |
| LC-MS | Data available from suppliers[7] | Data available from suppliers[10] |
| RP-HPLC | Data available from suppliers[7] | Data available from suppliers[10] |
| Purity (Typical) | >95% (HPLC)[6] | >99% (isotopic purity) |
Detailed Methodologies for Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with UV detection. A C18 column is commonly used with a gradient elution of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The mass spectrum of the deuterated compound will show a mass shift of +5 amu compared to the non-deuterated standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure. In the spectrum of this compound, the signals corresponding to the ethoxy group protons will be absent, confirming the location of the deuterium labels. ¹³C NMR can also be used for further structural confirmation.
Conclusion
The synthesis and characterization of this compound are crucial for its application as an internal standard in metabolic research. While the synthetic route presented here is a proposed pathway, it is based on robust and well-established chemical reactions. The characterization of the final product using a combination of chromatographic and spectroscopic techniques is essential to ensure its quality and reliability for quantitative analytical studies. The evolving understanding of Repaglinide metabolism, particularly the structural identity of its primary metabolites, underscores the importance of having well-characterized standards like this compound for accurate and reliable research in drug development and clinical pharmacology.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. 3’-Hydroxy Repaglinide (Mixture of Diastereomers) [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Physicochemical Properties of Deuterated Repaglinide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the major metabolites of repaglinide (B1680517) and their deuterated analogues. The information presented herein is intended to support research and development efforts in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.
Introduction to Repaglinide and its Metabolism
Repaglinide is an oral antidiabetic drug belonging to the meglitinide (B1211023) class.[1][2] It is used for the management of type 2 diabetes mellitus.[2] Repaglinide lowers blood glucose by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][3] The mechanism of action involves the closure of ATP-dependent potassium channels in the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[3][4]
Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][5][6] This metabolic activity results in the formation of several metabolites, the most significant of which are the M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylated on the piperidine (B6355638) ring) metabolites.[5] These metabolites are pharmacologically inactive and are primarily excreted in the feces via bile.[1][7]
The use of deuterium-labeled compounds in pharmaceutical research has gained significant traction. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can alter the physicochemical properties of a molecule and influence its metabolic fate.[8] This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[8] Understanding the physicochemical properties of these deuterated metabolites is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Physicochemical Properties of Repaglinide and its Metabolites
Table 1: Physicochemical Properties of Repaglinide
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆N₂O₄ | [9] |
| Molecular Weight | 452.59 g/mol | [9] |
| pKa (acidic) | 4.16 - 4.2 | [6][10][11] |
| pKa (basic) | 6.0 - 6.01 | [6][10][11] |
| logP | 3.97 - 5.9 | [9][10][11] |
| Aqueous Solubility | 34 µg/mL at 37°C | [10] |
Table 2: Predicted Physicochemical Properties of Non-Deuterated Repaglinide Metabolites
| Metabolite | Predicted pKa (acidic) | Predicted pKa (basic) | Predicted logP | Predicted Aqueous Solubility |
| M1 (Aromatic Amine) | ~4.0 | ~5.8 | ~3.5 | Increased |
| M2 (Dicarboxylic Acid) | ~3.8, ~4.5 | ~5.9 | ~2.0 | Significantly Increased |
| M4 (Hydroxylated) | ~4.1 | ~6.0 | ~3.2 | Increased |
Disclaimer: The values for the metabolites are computationally predicted and should be confirmed by experimental data.
Table 3: Inferred Physicochemical Properties of Deuterated Repaglinide Metabolites
| Deuterated Metabolite | Inferred pKa | Inferred logP | Inferred Aqueous Solubility | Rationale for Inference |
| Deuterated M1 | Slightly higher than M1 | Slightly lower than M1 | Potentially slightly increased | Deuteration can slightly increase pKa and decrease lipophilicity. |
| Deuterated M2 | Slightly higher than M2 | Slightly lower than M2 | Potentially slightly increased | Similar to deuterated M1, with the effect being more pronounced due to the presence of two acidic groups. |
| Deuterated M4 | Slightly higher than M4 | Slightly lower than M4 | Potentially slightly increased | Similar to deuterated M1. |
Signaling and Metabolic Pathways
Repaglinide Signaling Pathway for Insulin Secretion
The following diagram illustrates the mechanism by which repaglinide stimulates insulin secretion from pancreatic β-cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Repaglinide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
An In-Depth Technical Guide on the Role of 4'-Hydroxy Repaglinide and its Deuterated Analog in CYP2C8 Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the role of Repaglinide (B1680517) and its metabolites in the context of Cytochrome P450 2C8 (CYP2C8) inhibition studies. A critical clarification is made regarding the primary CYP2C8-mediated metabolite, now definitively identified as 4'-Hydroxy Repaglinide. The function of deuterated analogs, such as 3'-Hydroxy Repaglinide-d5, as indispensable tools in bioanalysis is also elucidated.
Introduction: Correcting the Record on Repaglinide Metabolism
Repaglinide, an insulin (B600854) secretagogue for the treatment of type 2 diabetes, is extensively metabolized in the liver, primarily by CYP2C8 and CYP3A4.[1][2] For years, the major metabolite formed by CYP2C8 was referred to as 3'-hydroxyrepaglinide. However, recent, definitive structural analysis using high-resolution mass spectrometry and 2D NMR spectroscopy has unequivocally identified the site of hydroxylation on the piperidine (B6355638) ring to be the 4-position.[3] Therefore, the correct nomenclature for this key metabolite is 4'-Hydroxy Repaglinide (also referred to as M4).[1][3]
This distinction is critical as the formation of 4'-Hydroxy Repaglinide is a recommended in vitro and in vivo marker reaction for assessing CYP2C8 activity and inhibition.[3] Understanding the precise metabolic pathway is fundamental for accurate drug-drug interaction (DDI) predictions and for the correct application of analytical reagents in these studies.
The deuterated compound, this compound, despite its name reflecting the older nomenclature, serves as a crucial analytical tool. It is not an inhibitor of CYP2C8 but is used as an internal standard for the accurate quantification of the 4'-Hydroxy Repaglinide metabolite in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Repaglinide Metabolic Pathways
Repaglinide undergoes extensive oxidative metabolism, with CYP2C8 and CYP3A4 being the principal enzymes involved.[1][2] The major metabolic pathways are summarized below:
-
CYP2C8-mediated Hydroxylation: CYP2C8 is the primary enzyme responsible for the formation of 4'-Hydroxy Repaglinide (M4) through hydroxylation on the piperidine ring.[1][3] This pathway is a sensitive and specific marker for CYP2C8 activity.
-
CYP3A4-mediated Metabolism: CYP3A4 primarily catalyzes the formation of the aromatic amine metabolite M1 and the oxidized dicarboxylic acid M2.[1][4]
-
Dual Contribution: Both enzymes can contribute to the formation of some metabolites, but the pathways leading to M4 (by CYP2C8) and M1/M2 (by CYP3A4) are the most distinct and are used for reaction phenotyping.[1]
Primary metabolic pathways of Repaglinide.
Quantitative Data on CYP2C8 Inhibition using Repaglinide
The following table summarizes in vitro inhibition data for known CYP2C8 inhibitors on Repaglinide metabolism. These studies typically measure the depletion of the parent drug, Repaglinide, as a composite measure of inhibition of both CYP2C8 and CYP3A4 pathways.
| Inhibitor | Parameter | Value (µM) | Experimental System | Substrate | Reference |
| Trimethoprim (B1683648) | IC50 | 129 | Human Liver Microsomes | Repaglinide (220 nM) | [5] |
| Quercetin | Ki | 24.2 | Human Liver Microsomes | Repaglinide | [6] |
| Bezafibrate | IC50 | 37.7 | Human Liver Microsomes | Repaglinide | [1] |
| Gemfibrozil | IC50 | 111 | Human Liver Microsomes | Repaglinide | [1] |
| Fenofibrate | IC50 | 164 | Human Liver Microsomes | Repaglinide | [1] |
| Rifampicin (B610482) | IC50 | 13.7 | Human Liver Microsomes | Repaglinide | [1] |
Detailed Experimental Protocol: In Vitro CYP2C8 Inhibition Assay
This protocol describes a typical in vitro experiment to determine the inhibitory potential of a test compound on CYP2C8-mediated Repaglinide metabolism using human liver microsomes (HLM).
Materials and Reagents
-
Repaglinide (Substrate)
-
4'-Hydroxy Repaglinide (Metabolite standard)
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test Inhibitor (e.g., Gemfibrozil, Trimethoprim)
-
Acetonitrile (B52724) (ACN) with 0.1% Formic Acid (Stopping Solution)
-
Water, HPLC-grade
-
Methanol, HPLC-grade
Experimental Workflow
Workflow for a CYP2C8 inhibition assay.
Step-by-Step Procedure
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, add potassium phosphate buffer (pH 7.4).
-
Add a solution of the test inhibitor at various concentrations (typically a serial dilution). For the control wells, add the vehicle solvent.
-
Add the pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of the Reaction:
-
Add Repaglinide solution to all wells. The final concentration should be at or below its Km for CYP2C8 to ensure sensitivity to competitive inhibitors.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range for metabolite formation. Gentle shaking is recommended.
-
-
Termination of the Reaction:
-
Stop the reaction by adding a sufficient volume (e.g., 2-3 times the incubation volume) of ice-cold acetonitrile containing the internal standard, this compound.
-
-
Sample Preparation for Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: The instrument is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Specific parent-to-daughter ion transitions for 4'-Hydroxy Repaglinide and the internal standard (this compound) are monitored for quantification.
-
Quantification: The peak area ratio of the analyte (4'-Hydroxy Repaglinide) to the internal standard is calculated. This ratio is then used to determine the concentration of the metabolite formed based on a standard curve.
Data Analysis
-
The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the control (vehicle) wells.
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The study of CYP2C8 inhibition is a critical component of drug development to predict potential drug-drug interactions. The use of Repaglinide as a probe substrate is well-established, but it is imperative for researchers to use the correct nomenclature of 4'-Hydroxy Repaglinide for its primary CYP2C8-mediated metabolite. Furthermore, the role of deuterated analogs like This compound should be correctly understood as analytical internal standards, not as modulators of enzyme activity. Adherence to precise experimental protocols and accurate data interpretation, grounded in the correct metabolic pathways, is essential for generating reliable and translatable results in drug safety assessment.
References
- 1. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The CYP2C8 inhibitor trimethoprim increases the plasma concentrations of repaglinide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Repaglinide and its Hydroxylated Metabolite in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of the anti-diabetic agent repaglinide (B1680517) and its primary hydroxylated metabolite. It details the metabolic pathways, summarizes key pharmacokinetic parameters in rodent models, and outlines the rigorous experimental and bioanalytical protocols used for their determination. This document is intended to serve as a core resource for professionals involved in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: Repaglinide and its Metabolism
Repaglinide is a fast-acting oral hypoglycemic agent used in the management of type 2 diabetes. It stimulates insulin (B600854) secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[1] The disposition of repaglinide is characterized by rapid absorption and extensive hepatic metabolism, primarily through oxidative biotransformation.[1]
The metabolism of repaglinide is principally catalyzed by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] These enzymes are responsible for the formation of several metabolites, including an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated species (M4).[1] While early literature often referred to the primary hydroxylated metabolite as 3'-hydroxy repaglinide, recent definitive spectroscopic analysis has identified the major CYP2C8-mediated metabolite as 4'-hydroxy repaglinide .[2] For clarity, this guide will refer to the hydroxylated metabolite based on this updated structural information. The deuterated compound, 3'-Hydroxy Repaglinide-d5 , serves as a critical internal standard for the accurate bioanalysis of this metabolite.
Metabolic Pathway of Repaglinide
Repaglinide undergoes extensive phase I metabolism in the liver. The two primary cytochrome P450 enzymes involved, CYP3A4 and CYP2C8, produce distinct major metabolites. CYP2C8 is primarily responsible for the hydroxylation of the piperidine (B6355638) ring to form 4'-hydroxy repaglinide (M4), while CYP3A4 catalyzes the formation of the M1 and M2 metabolites.[1]
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetics of Repaglinide in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 0.4 | 297 ± 103 | 0.33 - 0.75 | Not Reported | [3] |
| 0.5 | 105.1 ± 30 | Not Reported | Not Reported | [4] |
| 0.5 | Not Reported | Not Reported | 473.6 ± 79.5 | [4] |
Data are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetics of Repaglinide in Rats (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 0.2 | Not Reported | Not Reported | 266.8 ± 31.9 | [5] |
| 0.4 | Not Reported | Not Reported | 557.1 ± 72.4 | [3] |
Data are presented as mean ± standard deviation where available.
Experimental Protocols
A standardized preclinical pharmacokinetic study of repaglinide involves several key stages, from animal preparation to bioanalytical quantification. The following protocols are synthesized from established methodologies.
In Vivo Pharmacokinetic Study Workflow
The typical workflow for a preclinical pharmacokinetic study in rats is depicted below. This process ensures humane animal handling, accurate dosing, systematic sample collection, and robust data generation.
Detailed Methodologies
Animals:
-
Species: Male Sprague-Dawley rats are commonly used.[5]
-
Acclimatization: Animals are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Preparation: Prior to dosing, rats are typically fasted overnight (approximately 12 hours) and may undergo cannulation of the femoral artery or vein for serial blood sampling.[3]
Drug Administration:
-
Oral (p.o.): Repaglinide is dissolved in a suitable vehicle (e.g., distilled water, or a mixture of DMSO, ethanol, polyethylene (B3416737) glycol 400, and saline) and administered via intragastric gavage using a feeding tube.[3][5]
-
Intravenous (i.v.): For intravenous studies, repaglinide is dissolved in a saline solution and injected through the femoral vein.[5]
Blood Sampling:
-
Method: Blood samples (approximately 300 µL) are collected via the cannulated femoral artery at predetermined time points.[3]
-
Schedule: A typical serial sampling schedule for an oral study includes time points such as 0, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.[3]
-
Processing: Blood samples are immediately transferred into heparinized tubes and centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until analysis.[3]
Bioanalytical Method: LC-MS/MS
The simultaneous quantification of repaglinide and its metabolites in plasma is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation (Protein Precipitation):
-
An aliquot of plasma (e.g., 50 µL) is transferred to a microcentrifuge tube.[6]
-
An internal standard (IS) solution is added. For the analysis of the hydroxylated metabolite, This compound is used. For the parent drug, a structurally unrelated compound or a deuterated version like Repaglinide-d5 can be employed.
-
A precipitating agent, typically cold acetonitrile, is added to the plasma sample.[6]
-
The sample is vortex-mixed and then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Representative):
-
Chromatographic Column: A reverse-phase C18 column (e.g., Chromolith RP-18e) is typically used for separation.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in the positive ion, multiple reaction monitoring (MRM) mode.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.
Conclusion
This technical guide has detailed the metabolic pathways and preclinical pharmacokinetic profile of repaglinide, with a focus on rodent models. While robust data exists for the parent compound, a notable gap in the public literature is the absence of in vivo pharmacokinetic data for its primary hydroxylated metabolite, 4'-hydroxy repaglinide. The experimental and bioanalytical methodologies outlined herein, particularly the use of stable isotope-labeled internal standards like this compound, provide a framework for conducting rigorous preclinical studies to further elucidate the complete disposition of repaglinide and its metabolites. Future research should aim to quantify the in vivo exposure of major metabolites to fully understand their contribution to the overall pharmacology and safety profile of repaglinide.
References
- 1. ClinPGx [clinpgx.org]
- 2. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered pharmacokinetics and pharmacodynamics of repaglinide by ritonavir in rats with healthy, diabetic and impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Fluvastatin on the Pharmacokinetics of Repaglinide: Possible Role of CYP3A4 and P-glycoprotein Inhibition by Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Repaglinide: A Technical Guide Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic profile of the anti-diabetic drug repaglinide (B1680517), with a specific focus on the application of stable isotope labeling techniques. By leveraging the power of stable isotopes, researchers can achieve more precise and comprehensive insights into the biotransformation of repaglinide, aiding in drug development and safety assessment. This document provides a compilation of quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.
Introduction to Repaglinide Metabolism
Repaglinide is a short-acting insulin (B600854) secretagogue used for the treatment of type 2 diabetes.[1] It is rapidly absorbed and extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[2] Understanding its metabolic pathways is crucial for predicting drug-drug interactions, assessing inter-individual variability in response, and ensuring patient safety. Stable isotope labeling has emerged as a powerful tool in drug metabolism studies, offering a non-radioactive method to trace the fate of a drug and its metabolites.[3] By replacing one or more atoms of a drug molecule with a stable heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry.[3]
Metabolic Pathways of Repaglinide
The primary routes of repaglinide metabolism involve oxidation and glucuronidation. The main oxidative metabolites are formed through the action of cytochrome P450 enzymes, predominantly CYP2C8 and CYP3A4.[4][5]
The key metabolites of repaglinide are:
-
M1: An aromatic amine formed via oxidative dealkylation, primarily by CYP3A4.[4]
-
M2: An oxidized dicarboxylic acid, which is a major metabolite in humans, with its formation involving aldehyde dehydrogenase.[6]
-
M4: Formed by hydroxylation on the piperidine (B6355638) ring, this is a major metabolite generated by CYP2C8.[4]
-
Repaglinide Acyl Glucuronide (M7): A direct conjugate of repaglinide.[1]
These metabolites are largely inactive and are primarily excreted in the feces via bile.[1]
Visualizing the Metabolic Pathway
The following diagram illustrates the main metabolic pathways of repaglinide.
Quantitative Analysis of Repaglinide Metabolism
The following tables summarize the quantitative data on the in vitro metabolism of repaglinide, collated from various studies. These values can vary depending on the experimental system and conditions.
Table 1: In Vitro Metabolism of Repaglinide in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) | Contributing Enzyme(s) | Reference |
| M1 | Variable | CYP3A4 | [4] |
| M4 | Variable | CYP2C8 | [4] |
Note: Formation rates for M1 and M4 show significant inter-individual variability.
Table 2: Kinetic Parameters for Repaglinide Metabolite Formation in Recombinant Human CYP Enzymes
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| rCYP2C8 | M4 | ~2.3 | ~300.8 (in HLM) | [7] |
| rCYP3A4 | M1 | ~13.2 | ~958.2 (in HLM) | [7] |
Note: Vmax values are reported from human liver microsome (HLM) studies and may differ in recombinant systems.
Table 3: Relative Contribution of Metabolic Pathways in Different In Vitro Systems
| In Vitro System | CYP2C8 Contribution (%) | CYP3A4 Contribution (%) | Glucuronidation (%) | Reference |
| Human Hepatocytes | <50 | <50 | 2-20 | [6] |
| Human Liver S9 | <50 | <50 | 2-20 | [6] |
| Human Liver Microsomes | <50 | <50 | 2-20 | [6] |
Experimental Protocols for Stable Isotope-Based Repaglinide Metabolism Studies
This section outlines a general experimental workflow for investigating the metabolic profile of repaglinide using stable isotope labeling.
Synthesis of Stable Isotope-Labeled Repaglinide
The synthesis of a stable isotope-labeled version of repaglinide, for instance, deuterium-labeled repaglinide (d-repaglinide), is the first critical step. This can be achieved through various methods, including hydrogen-deuterium exchange reactions on the parent molecule or a late-stage intermediate.[8] For example, deuterium can be introduced at positions less likely to be metabolically active to avoid kinetic isotope effects that could alter the metabolic profile. Commercially available deuterium-labeled precursors can also be utilized in a multi-step synthesis.[9] A common approach is the reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄).[9]
In Vitro Incubation
Objective: To identify and quantify the metabolites of repaglinide formed by liver enzymes.
Materials:
-
Stable isotope-labeled repaglinide (e.g., d-repaglinide)
-
Unlabeled repaglinide
-
Human liver microsomes (HLM) or cryopreserved human hepatocytes
-
NADPH regenerating system (for HLM)
-
Phosphate (B84403) buffer
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound or a different isotopologue of repaglinide)
Protocol:
-
Prepare incubation mixtures containing HLM or hepatocytes in phosphate buffer.
-
Add a known concentration of stable isotope-labeled repaglinide to the incubation mixtures.
-
For HLM, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Add the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Sample Analysis by LC-MS/MS
Objective: To separate, detect, and quantify repaglinide and its metabolites.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
LC Parameters (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Repaglinide (unlabeled): e.g., m/z 453.3 -> 162.2[10]
-
d-Repaglinide: Determined based on the mass shift from deuterium labeling.
-
Metabolites: Predicted m/z values for the labeled and unlabeled metabolites are monitored. For example, for M4 (hydroxylation), the mass would increase by 16 Da.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for a stable isotope-based drug metabolism study.
Logical Relationship in Metabolite Identification
The use of stable isotopes provides a clear logical framework for the identification of drug metabolites. The mass spectrometer is programmed to look for pairs of peaks with a specific mass difference corresponding to the mass of the incorporated isotope(s).
Visualization of the Logical Relationship
The following diagram illustrates the logical relationship between the administration of a labeled drug and the detection of its metabolites.
Conclusion
The use of stable isotopes offers a robust and precise methodology for elucidating the metabolic profile of repaglinide. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute studies aimed at comprehensively characterizing the biotransformation of this important anti-diabetic agent. The detailed protocols and quantitative data presented herein serve as a valuable resource for advancing our knowledge of repaglinide's metabolism, ultimately contributing to its safer and more effective use in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hwb.gov.in [hwb.gov.in]
- 9. boa.unimib.it [boa.unimib.it]
- 10. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
In Vitro Metabolism of Repaglinide to its 4'-Hydroxy Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of the anti-diabetic drug repaglinide (B1680517), with a specific focus on its hydroxylation to the 4'-hydroxy metabolite. The document details the enzymatic pathways involved, presents quantitative kinetic data, and offers comprehensive experimental protocols for studying these metabolic processes.
Introduction to Repaglinide Metabolism
Repaglinide is a short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, used for the management of type 2 diabetes. It is rapidly and extensively metabolized in the liver, primarily through oxidation and glucuronidation, before excretion.[1][2] The main metabolic pathways are mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4.[2][3]
The major metabolites of repaglinide include:
-
M2 (oxidized dicarboxylic acid): Also predominantly formed by CYP3A4.[2]
-
M4 (4'-hydroxyrepaglinide): This metabolite, resulting from the hydroxylation of the piperidine (B6355638) ring, is a key product of CYP2C8 activity.[2][3] It is important to note that this metabolite was previously misidentified as 3'-hydroxyrepaglinide.
-
M7 (acyl glucuronide): Formed by direct glucuronidation.
None of these metabolites exhibit clinically significant hypoglycemic activity.[2] Understanding the in vitro metabolism of repaglinide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.
Quantitative Metabolic Data
The following table summarizes the available quantitative kinetic parameters for the in vitro metabolism of repaglinide in human liver microsomes (HLM).
| Parameter | Value | In Vitro System | Primary Enzyme(s) | Reference |
| Overall Repaglinide Metabolism | ||||
| Vmax (pmol/min/mg protein) | 2850 ± 417 | HLM | CYP2C8, CYP3A4 | [1] |
| Km (μM) | 42.8 ± 16.7 | HLM | CYP2C8, CYP3A4 | [1] |
| Metabolite Formation Rates in HLM (from a panel of 12 donors) | ||||
| M1 Formation (pmol/min/mg protein) | 100 - 1110 | HLM | CYP3A4 | [3] |
| M2 Formation (pmol/min/mg protein) | 0 - 190 | HLM | CYP3A4 | [3] |
| M4 Formation (pmol/min/mg protein) | 160 - 880 | HLM | CYP2C8 | [3] |
| M4 (4'-hydroxyrepaglinide) Formation Kinetics | ||||
| Km (μM) | 10.2 | HLM | CYP2C8 | |
| Km (μM) | 5.4 | Recombinant CYP2C8 | CYP2C8 |
Experimental Protocols
This section outlines a detailed methodology for a typical in vitro experiment to assess the metabolism of repaglinide in human liver microsomes (HLM), followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
In Vitro Incubation for Repaglinide Metabolism
Objective: To determine the rate of formation of repaglinide metabolites in the presence of human liver microsomes.
Materials:
-
Repaglinide
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.
-
In separate microcentrifuge tubes, add the required volume of HLM (to achieve a final protein concentration of 0.2-0.5 mg/mL).
-
Add the master mix to the tubes containing HLM.
-
-
Pre-incubation:
-
Pre-incubate the HLM and buffer/NADPH mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding repaglinide (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture. The final substrate concentration will depend on the experimental design (e.g., for kinetic studies, a range of concentrations bracketing the Km value should be used).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking. The incubation time should be optimized to ensure linear metabolite formation (typically 0-60 minutes).
-
-
Termination of Reaction:
-
At predetermined time points, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This step also serves to precipitate the microsomal proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixtures vigorously.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for HPLC-MS/MS analysis.
-
-
Controls:
-
Include control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation.
-
Include control incubations without HLM to ensure that any observed metabolism is enzyme-mediated.
-
HPLC-MS/MS Analysis of Repaglinide and its Metabolites
Objective: To separate and quantify repaglinide and its metabolites from the in vitro incubation samples.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the parent drug from its metabolites (e.g., starting with a low percentage of mobile phase B and increasing it over the run).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Repaglinide: m/z 453.3 → 162.2
-
4'-hydroxyrepaglinide (M4): m/z 469.3 → 162.2 (Note: The exact m/z will depend on the specific structure and fragmentation, this is an illustrative example).
-
M1: (Specific m/z to be determined based on its structure).
-
M2: (Specific m/z to be determined based on its structure).
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Quantify the concentrations of repaglinide and its metabolites by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of the analytes.
Visualizations
Metabolic Pathway of Repaglinide
Caption: Metabolic pathway of repaglinide.
Experimental Workflow for In Vitro Metabolism Study
Caption: Experimental workflow for in vitro repaglinide metabolism.
Signaling Pathway of Repaglinide-Induced Insulin Secretion
Caption: Signaling pathway of repaglinide-induced insulin secretion.
References
- 1. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 3'-Hydroxy Repaglinide-d5: A Technical Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3'-Hydroxy Repaglinide-d5, a deuterated metabolite of the anti-diabetic drug Repaglinide (B1680517), utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the metabolic context, experimental protocols, and the detailed analysis of NMR data for the unambiguous identification of this compound.
Introduction: The Role of Metabolite Identification in Drug Development
The study of drug metabolism is a cornerstone of pharmaceutical research and development. Understanding how a drug is transformed within the body is critical for assessing its efficacy, safety, and potential for drug-drug interactions. Repaglinide, a member of the meglitinide (B1211023) class of oral anti-diabetic drugs, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4[1][2][3]. The identification and characterization of its metabolites are therefore essential.
Isotopically labeled compounds, such as this compound, serve as invaluable internal standards for quantitative bioanalysis and as tools for metabolic pathway studies[4][5]. The incorporation of five deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry and alters the NMR spectrum in a predictable way, aiding in structural confirmation[6].
A pivotal discovery in the study of Repaglinide metabolism has been the correction of a structural misassignment. For years, the primary metabolite formed by the CYP2C8 enzyme was believed to be 3'-Hydroxy Repaglinide. However, recent and definitive studies employing advanced 2D NMR techniques have unequivocally demonstrated that the actual site of hydroxylation is the 4'-position of the piperidine (B6355638) ring, leading to the formation of 4'-Hydroxy Repaglinide[7][8]. While 3'-Hydroxy Repaglinide is a possible metabolite, this guide focuses on its structural elucidation, which employs the same powerful NMR methodologies that enabled the correction of the major metabolic pathway.
Metabolic Pathway of Repaglinide
Repaglinide is metabolized into several products, with the key pathways involving oxidation. The deuterated analog, Repaglinide-d5, is expected to follow the same metabolic routes. The diagram below illustrates the formation of hydroxylated metabolites.
Caption: Fig. 1: Metabolic Pathway of Repaglinide-d5.
Theoretical NMR-Based Structural Elucidation
In the absence of published experimental spectra for this compound, a theoretical approach based on established NMR principles and data from the parent compound, Repaglinide, is employed.
Positional Analysis of Deuterium Labels
Commercial preparations of Repaglinide-d5 and its metabolites confirm that the five deuterium atoms are located on the ethoxy group attached to the benzoic acid ring. The IUPAC name is therefore 2-(ethoxy-d5)-4-[2-[[(1S)-3-methyl-1-[2-(3-hydroxy-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid[9][10][11]. This specific labeling has predictable consequences in the NMR spectra:
-
¹H-NMR: The characteristic quartet and triplet signals of the ethoxy group will be absent.
-
¹³C-NMR: The signals for the two carbons of the ethoxy group will be present but will appear as complex multiplets with significantly lower intensity due to the carbon-deuterium coupling and the longer relaxation times of deuterated carbons.
Predicted ¹H and ¹³C NMR Spectral Data
The introduction of a hydroxyl group at the 3'-position of the piperidine ring is expected to cause a downfield shift of the proton at this position (H-3') and to a lesser extent, the adjacent protons (H-2' and H-4'), compared to the parent Repaglinide molecule.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known assignments for Repaglinide[12][13] and standard substituent effects.
Table 1: Predicted ¹H-NMR Data for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~9.7 | s | 1H | -COOH | Carboxylic acid proton |
| ~8.2 | d | 1H | Ar-H | Aromatic proton |
| ~7.1 - 7.4 | m | 6H | Ar-H | Aromatic protons |
| ~6.8 | d | 1H | Ar-H | Aromatic proton |
| ~6.2 | d | 1H | Ar-H | Aromatic proton |
| ~3.8 | m | 1H | H-3' | Proton on carbon bearing the new -OH group |
| ~3.7 | s | 2H | -CH₂-CO- | Methylene protons |
| ~3.5 | m | 1H | H-2'eq, H-6'eq | Piperidine protons |
| ~3.2 | m | 1H | H-2'ax, H-6'ax | Piperidine protons |
| ~1.2 - 1.8 | m | ~10H | -CH₂-, -CH-, Piperidine-H | Aliphatic and remaining piperidine protons |
| ~0.9 | d | 6H | -CH(CH₃)₂ | Isopropyl methyl protons |
| - | - | - | O-CH₂-CH₃ | Signals absent due to deuteration |
| - | - | - | O-CH₂-CH₃ | Signals absent due to deuteration |
Table 2: Predicted ¹³C-NMR Data for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~172 | C=O | Amide carbonyl |
| ~168 | C=O | Carboxylic acid carbonyl |
| ~158 | Ar-C | Aromatic carbon |
| ~120 - 150 | Ar-C | Aromatic carbons |
| ~68 | C-3' | Carbon bearing the new -OH group |
| - | O-CD₂-CD₃ | Signal will be a multiplet with low intensity |
| ~50 - 60 | C-2', C-6' | Piperidine carbons |
| ~20 - 45 | Aliphatic C | Other aliphatic and piperidine carbons |
| - | O-CD₂-CD₃ | Signal will be a multiplet with low intensity |
Experimental Protocols
A robust experimental workflow is crucial for the successful isolation and structural elucidation of drug metabolites.
Sample Preparation and Isolation
-
Incubation: Incubate Repaglinide-d5 with human liver microsomes (or a specific CYP enzyme like CYP2C8) in the presence of an NADPH-regenerating system.
-
Extraction: Quench the reaction with a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins and collect the supernatant.
-
Purification: Concentrate the supernatant and purify the metabolites using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution.
-
Sample Preparation for NMR: Lyophilize the purified metabolite fraction and dissolve the residue in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.
NMR Data Acquisition
All NMR experiments should be performed on a high-field spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a standard proton spectrum to identify all proton-bearing moieties.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon environments.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks, particularly within the piperidine ring and the butyl side chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon pairs (¹J-CH).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different fragments of the molecule.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
Visualization of Experimental Workflow and Data Analysis
The logical flow from sample generation to final structure confirmation is depicted below.
Caption: Fig. 2: Workflow for Structural Elucidation.
To confirm the position of the hydroxyl group at the 3'-position, specific correlations in the 2D NMR spectra would be essential. The diagram below illustrates the key HMBC correlations that would differentiate the 3'-hydroxy from other possible isomers.
Caption: Fig. 3: Key HMBC Correlations for 3'-OH Position. (Note: A placeholder image is used in the DOT script. The arrows indicate expected correlations on the piperidine ring of 3'-Hydroxy Repaglinide.)
A definitive HMBC correlation from the proton at C-3' (H-3') to both C-2' and C-4' would strongly support the 3'-hydroxylation. Further confirmation would come from COSY correlations between H-3' and its neighbors on the piperidine ring.
Conclusion
The structural elucidation of drug metabolites is a complex but essential task in modern drug development. This guide has detailed a comprehensive approach for the characterization of this compound using NMR spectroscopy. By combining 1D and 2D NMR experiments, it is possible to unambiguously determine the chemical structure, including the site of metabolism and the location of isotopic labels. The case of Repaglinide also highlights the power of NMR in correcting previously held assumptions about metabolic pathways, underscoring its role as a definitive analytical tool in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Repaglinide synthesis - chemicalbook [chemicalbook.com]
- 7. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. veeprho.com [veeprho.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 3’-Hydroxy Repaglinide-d5(Mixture of Diastereomers) [lgcstandards.com]
- 12. 3’-Hydroxy Repaglinide (Mixture of Diastereomers) [lgcstandards.com]
- 13. scbt.com [scbt.com]
understanding the formation of repaglinide metabolites by human liver microsomes
An In-Depth Technical Guide to the Formation of Repaglinide (B1680517) Metabolites by Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of repaglinide, an anti-diabetic drug of the meglitinide (B1211023) class, with a specific focus on its biotransformation by human liver microsomes (HLM). Understanding the metabolic pathways, the enzymes involved, and the kinetics of metabolite formation is critical for predicting drug-drug interactions, understanding interindividual variability in patient response, and ensuring drug safety and efficacy.
Executive Summary
Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation mediated by the cytochrome P450 (CYP) enzyme system, with less than 2% of an oral dose excreted unchanged.[1] The two principal enzymes responsible for its metabolism are CYP2C8 and CYP3A4 .[2][3] These enzymes convert repaglinide into several metabolites, most notably M1, M2, and M4, which are pharmacologically inactive and primarily excreted in the bile.[2] The dual involvement of CYP2C8 and CYP3A4 has significant implications for clinical pharmacokinetics and potential drug-drug interactions.[1][4] This guide details the specific roles of these enzymes, presents quantitative data on metabolite formation, outlines typical experimental protocols for studying these pathways in HLM, and provides visual representations of the core metabolic processes.
Metabolic Pathways and Key Enzymes
The oxidative metabolism of repaglinide in HLM leads to the formation of several key metabolites. The primary pathways are catalyzed by CYP2C8 and CYP3A4, which exhibit distinct but sometimes overlapping substrate specificities.[3]
-
CYP2C8-Mediated Metabolism : This enzyme is principally responsible for the formation of M4 , a product of hydroxylation on the piperidine (B6355638) ring.[1][2] The M4 metabolic pathway is now considered a specific probe for assessing in vivo CYP2C8 activity and drug interactions.[5]
-
CYP3A4-Mediated Metabolism : CYP3A4 is the main catalyst for the formation of M1 (an aromatic amine resulting from N-dealkylation) and M2 (an oxidized dicarboxylic acid).[1][2][4] The formation of M2 is a more complex process that has also been shown to involve aldehyde dehydrogenase.[5]
While both enzymes can contribute to the formation of multiple metabolites, M4 is predominantly formed by CYP2C8 and M1 by CYP3A4.[1] At therapeutic concentrations of repaglinide (below 0.4 µM), both CYP2C8 and CYP3A4 contribute to its metabolism at comparable rates.[6] However, other studies suggest the overall contribution of CYP2C8 to repaglinide clearance is larger.[7]
References
- 1. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The CYP2C8 inhibitor trimethoprim increases the plasma concentrations of repaglinide in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of the Contribution of CYP2C8 and CYP3A4 in Repaglinide Metabolism by Human Liver Microsomes Under Various Buffer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3'-Hydroxy Repaglinide and its Parent Compound, Repaglinide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Repaglinide (B1680517) is a potent, short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, widely used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to cellular depolarization and subsequent insulin exocytosis. The metabolism of repaglinide is extensive, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, resulting in the formation of several metabolites. Among these, 3'-hydroxy repaglinide (or its isomer, 4'-hydroxy repaglinide) is a principal product of CYP2C8-mediated oxidation. A comprehensive review of the available scientific literature indicates that the metabolites of repaglinide, including the hydroxylated forms, do not possess clinically significant hypoglycemic activity. This guide provides a detailed comparison of the biological activity of 3'-hydroxy repaglinide relative to its parent drug, supported by the available data, and outlines key experimental protocols for the assessment of insulin secretagogue activity.
Introduction
Repaglinide's efficacy in controlling postprandial glucose excursions is attributed to its rapid onset and short duration of action, which mimics the physiological insulin release in response to a meal. The drug's pharmacokinetics are characterized by rapid absorption and extensive hepatic metabolism. Understanding the biological activity of its metabolites is crucial for a complete pharmacological profile and for assessing their potential contribution to the therapeutic effect or to any off-target effects. This document focuses on 3'-hydroxy repaglinide, a major metabolite, and compares its biological activity to the parent compound. It is important to note that recent studies suggest the primary metabolite formed by CYP2C8 is 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide; however, for the purpose of this guide, we will refer to the hydroxylated metabolite as 3'-hydroxy repaglinide, while acknowledging this ambiguity.
Comparative Biological Activity
The primary mechanism of action for repaglinide is the closure of KATP channels in pancreatic β-cells. This action is dependent on the presence of functioning β-cells and is glucose-dependent. The major metabolites of repaglinide are an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative (M4, which includes 3'-hydroxy repaglinide).[1]
Quantitative Data Summary
The following table summarizes the available data, highlighting the lack of quantitative information for the metabolite.
| Compound | Target | Assay | Key Parameter | Value | Reference |
| Repaglinide | Pancreatic β-cell KATP channels | Insulin Secretion | - | Potent insulin secretagogue | [4] |
| Pancreatic β-cell KATP channels | KATP channel closure | - | Effective blocker | [5] | |
| 3'-Hydroxy Repaglinide | Pancreatic β-cell KATP channels | Glucose-lowering activity | - | No appreciable hypoglycemic activity | [1][2][3] |
Signaling Pathway of Repaglinide
Repaglinide exerts its effect through a well-defined signaling pathway in the pancreatic β-cell, as depicted in the diagram below.
Caption: Signaling pathway of repaglinide in pancreatic β-cells.
Experimental Protocols
To assess the biological activity of compounds like repaglinide and its metabolites, several key experiments are employed. The following sections detail the methodologies for these assays.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This assay directly measures the ability of a compound to stimulate insulin release from pancreatic islets.
Objective: To quantify insulin secretion from isolated rodent or human pancreatic islets in response to the test compound at various glucose concentrations.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with HEPES and bovine serum albumin (BSA)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM)
-
Test compounds (Repaglinide, 3'-Hydroxy Repaglinide) dissolved in a suitable vehicle (e.g., DMSO)
-
Insulin ELISA kit
-
Pancreatic islets isolated from mice or rats.
Procedure:
-
Islet Isolation: Pancreatic islets are isolated from the pancreas by collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics to allow recovery.
-
Pre-incubation: Groups of size-matched islets (e.g., 5-10 islets per well) are pre-incubated for 1-2 hours in KRBB containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Incubation with Test Compounds: The pre-incubation buffer is replaced with KRBB containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of the test compounds.
-
Sample Collection: After a defined incubation period (e.g., 60-90 minutes) at 37°C, the supernatant is collected.
-
Insulin Quantification: The insulin concentration in the collected supernatant is measured using a commercially available Insulin ELISA kit.
-
Data Analysis: Insulin secretion is normalized to the number of islets or total protein content. The dose-response relationship is plotted to determine the EC50 values.
Caption: Workflow for the in vitro insulin secretion assay.
KATP Channel Activity Assay using Patch-Clamp Electrophysiology
This technique provides a direct measure of the effect of a compound on the ion channel activity.
Objective: To determine the inhibitory effect of the test compound on the KATP channel currents in pancreatic β-cells or a heterologous expression system.
Materials:
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of insulin-secreting cells (e.g., MIN6 cells) or a cell line expressing recombinant Kir6.2/SUR1 channels (e.g., HEK293 cells)
-
Extracellular and intracellular (pipette) solutions with appropriate ionic compositions.
-
Test compounds.
Procedure:
-
Cell Preparation: Cells are cultured on coverslips suitable for microscopy.
-
Pipette Fabrication: Glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the pipette solution.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to gain electrical access to the cell interior.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV), and KATP channel currents are recorded.
-
Compound Application: The test compound is applied to the cell via the extracellular solution, and the change in KATP channel current is measured.
-
Data Analysis: The inhibition of the KATP channel current is quantified, and a dose-response curve is generated to determine the IC50 value.
Metabolism of Repaglinide
The metabolic fate of repaglinide is a key determinant of its duration of action and overall pharmacological profile.
Caption: Simplified metabolic pathway of repaglinide.
Conclusion
The available evidence strongly indicates that 3'-hydroxy repaglinide, a major metabolite of repaglinide, is pharmacologically inactive with respect to glucose-lowering effects. The therapeutic activity of repaglinide is therefore attributable to the parent compound. The lack of quantitative biological activity data for 3'-hydroxy repaglinide in the public domain is a testament to its insignificant role in the overall pharmacology of repaglinide. For drug development professionals, this underscores the importance of early metabolite screening to identify active or potentially toxic metabolites. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of insulin secretagogues and their metabolic products.
References
Isotopic Labeling of Repaglinide: A Technical Guide to Metabolic Pathway Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the isotopic labeling of repaglinide (B1680517), a meglitinide (B1211023) antidiabetic drug, for the comprehensive identification of its metabolic pathways. The document details the key metabolic routes, the enzymes responsible for biotransformation, and the structural characterization of its major metabolites. Furthermore, it offers a compilation of experimental protocols for the synthesis of isotopically labeled repaglinide, in vitro metabolism studies using human liver microsomes, and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy for metabolite identification and quantification. The quantitative data on metabolite formation is summarized in structured tables to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, aiding in the design and execution of studies to elucidate the metabolic fate of repaglinide and other xenobiotics.
Introduction
Repaglinide is a potent, short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus.[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is primarily determined by its extensive hepatic metabolism.[1][2] A thorough understanding of the metabolic pathways of repaglinide is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety.
Isotopic labeling is a powerful technique in drug metabolism studies. By introducing a stable or radioactive isotope, such as Carbon-14 (¹⁴C), into the drug molecule, researchers can trace the parent compound and its metabolites through complex biological systems with high sensitivity and specificity.[3][4] This guide focuses on the application of isotopic labeling to elucidate the metabolic fate of repaglinide.
Metabolic Pathways of Repaglinide
The metabolism of repaglinide is complex, involving several enzymatic pathways that lead to the formation of multiple metabolites. The primary routes of biotransformation are oxidation and glucuronidation.
Oxidative Metabolism
The oxidative metabolism of repaglinide is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two main isoforms responsible for its oxidation are CYP2C8 and CYP3A4 .[2][5][6] These enzymes catalyze the formation of three major oxidative metabolites, designated as M1, M2, and M4.[2]
-
Metabolite M1 (Aromatic Amine): This metabolite is formed through the oxidative cleavage of the piperidine (B6355638) ring. The formation of M1 is primarily catalyzed by CYP3A4 .[2][5]
-
Metabolite M2 (Oxidized Dicarboxylic Acid): M2 is a further oxidation product of M1. Its formation is also mainly attributed to CYP3A4 .[2]
-
Metabolite M4 (4'-hydroxyrepaglinide): This metabolite results from the hydroxylation of the piperidine ring. Initially, the site of hydroxylation was thought to be the 3'-position, but recent studies using advanced NMR techniques have definitively identified it as the 4'-position . The formation of M4 is predominantly catalyzed by CYP2C8 .[2][5]
Glucuronidation
A minor metabolic pathway for repaglinide involves direct conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This pathway leads to the formation of a repaglinide acyl glucuronide.
The following diagram illustrates the primary metabolic pathways of repaglinide.
Quantitative Analysis of Metabolite Formation
The relative contribution of each metabolic pathway to the overall clearance of repaglinide can be quantified by measuring the formation rates of its metabolites in vitro. The following tables summarize the kinetic parameters for the formation of repaglinide metabolites in human liver microsomes (HLM).
| Metabolite | Formation Rate in HLM (pmol/min/mg protein) | Predominant Enzyme | Reference(s) |
| M1 | 100 - 1110 | CYP3A4 | [5] |
| M4 | 160 - 880 | CYP2C8 | [5] |
Table 1. Formation rates of major oxidative metabolites of repaglinide in a panel of individual human liver microsomes.
| Enzyme | Metabolite | Vmax (pmol/min/mg protein) | Km (µM) | Reference(s) |
| CYP2C8 | Repaglinide Depletion | 300.8 | 2.3 | [7] |
| CYP3A4 | Repaglinide Depletion | 958.2 | 13.2 | [7] |
Table 2. Kinetic parameters for repaglinide metabolism by recombinant human CYP enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of repaglinide metabolism using isotopic labeling.
Synthesis of [¹⁴C]-Repaglinide
The following diagram outlines a conceptual workflow for the synthesis of [¹⁴C]-repaglinide.
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol describes a typical experiment to investigate the metabolism of [¹⁴C]-repaglinide in HLM.
Materials:
-
[¹⁴C]-Repaglinide (specific activity and radiochemical purity should be determined)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding [¹⁴C]-repaglinide (e.g., 1 µM final concentration) to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis:
-
Total Radioactivity: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the total radioactivity using a liquid scintillation counter.
-
Metabolite Profiling: Analyze the remaining supernatant by LC-MS/MS to separate and identify the parent drug and its metabolites. The use of a radiodetector in-line with the LC system can aid in identifying radiolabeled peaks.
-
LC-MS/MS Analysis of Repaglinide and its Metabolites
This protocol provides a general framework for the analysis of repaglinide and its metabolites by LC-MS/MS. Specific parameters may need to be optimized based on the instrument used.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for repaglinide and its metabolites are monitored.
-
Precursor and Product Ions: These need to be determined by infusing standard solutions of repaglinide and its metabolites into the mass spectrometer. For example, a common transition for repaglinide is m/z 453.3 -> 162.2.[9]
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.
NMR Spectroscopy for Metabolite Structure Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural identification of metabolites.
Sample Preparation:
-
Metabolites are typically isolated and purified from the in vitro or in vivo samples using techniques like preparative HPLC.
-
The purified metabolite is then dissolved in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining stereochemistry.
-
By analyzing the data from these NMR experiments, the complete chemical structure of a metabolite can be elucidated.
Conclusion
The isotopic labeling of repaglinide, particularly with ¹⁴C, is an invaluable tool for delineating its metabolic pathways. The primary routes of metabolism involve oxidation by CYP2C8 and CYP3A4 to form metabolites M1, M2, and M4, along with a minor contribution from glucuronidation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the metabolic fate of repaglinide. A thorough understanding of these pathways is essential for predicting drug interactions, understanding patient variability, and ultimately ensuring the safe and effective use of this important antidiabetic medication. The application of advanced analytical techniques like LC-MS/MS and NMR is critical for the accurate identification and quantification of metabolites, leading to a more complete picture of the drug's disposition in the body.
References
- 1. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Absorption, metabolism and excretion of a single oral dose of (14)C-repaglinide during repaglinide multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of C-14 radiolabeled glucagon receptor antagonist and its use in a human mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Repaglinide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide (B1680517) is an oral antidiabetic drug belonging to the meglitinide (B1211023) class, used for the management of type 2 diabetes. It stimulates the release of insulin (B600854) from pancreatic β-cells by closing ATP-dependent potassium channels.[1][2] The biotransformation of repaglinide is extensive, primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4, resulting in several metabolites.[3][4] The main metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and an acyl glucuronide (M7).[4][5] Accurate quantification of repaglinide and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies.
Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analytes of interest, and ensure the accuracy and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document provides detailed application notes and protocols for the most common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Mechanism of Action of Repaglinide
Repaglinide lowers blood glucose by stimulating insulin secretion from the pancreatic β-cells. This action is dependent on functioning β-cells.[4] The process is initiated by the binding of repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[2][6] This binding leads to the closure of the K-ATP channel, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[7][8]
Sample Preparation Techniques
The choice of sample preparation technique depends on the analytical method, the required sensitivity, and the nature of the biological matrix.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide excellent sample cleanup and analyte concentration. A specific form of SPE, Thin-Film Microextraction (TFME), has been shown to be effective for repaglinide and its metabolites.[6][9]
This protocol is adapted from a high-throughput method for the analysis of repaglinide (RPG) and two of its main metabolites, 2-despiperidyl-2-(5-carboxypentylamine) RPG (DC-RPG) and 2-despiperidyl-2-amino RPG (DA-RPG), in human microsomal medium.[6][9]
-
Blade Preconditioning: Condition C18-coated TFME blades with methanol:water (50:50, v/v) for 30 minutes.
-
Sample Preparation: Acidify the biological sample (e.g., human liver microsomes) to pH 5.
-
Extraction: Immerse the preconditioned TFME blades into the sample and agitate at ~1500 rpm for 60 minutes.
-
Washing: Briefly wash the blades to remove any adhering matrix components.
-
Desorption: Desorb the analytes from the blades by immersing them in acetonitrile (B52724):water (50:50, v/v) for 90 minutes.
-
Analysis: The desorption solution is then ready for injection into an LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases. It is a cost-effective and relatively simple method.
This protocol is a general procedure for the extraction of repaglinide from plasma.[10][11]
-
Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., diazepam).
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40, v/v).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted solution into the LC-MS/MS system.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from biological samples, often used for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.[12][13]
This protocol describes a straightforward protein precipitation method using acetonitrile.[13]
-
Sample Preparation: To a volume of plasma, add an internal standard.
-
Precipitation: Add three volumes of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1-3 minutes.
-
Centrifugation: Centrifuge at a high speed (e.g., 3500 rpm or higher) for 5-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.
Quantitative Data Summary
The following tables summarize the quantitative data for the different sample preparation techniques, providing a basis for comparison.
Table 1: Recovery and Precision Data
| Preparation Method | Analyte | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| TFME | Repaglinide | Human Microsomes | ~90 | Not explicitly stated | Not explicitly stated | [6][9] |
| TFME | Metabolites | Human Microsomes | ~90 | Not explicitly stated | Not explicitly stated | [6][9] |
| LLE | Repaglinide | Human Plasma | 89.73 ± 7.31 | 1.95 - 5.01 | 9.47 - 11.96 | [11] |
| LLE | Repaglinide | Rabbit Plasma | 95 | < 1.76 | < 1.76 | [14] |
| PPT | Repaglinide | Human Plasma | Not explicitly stated | 1.11 - 3.58 | 2.42 - 3.89 | [13] |
Table 2: Linearity and Sensitivity Data
| Preparation Method | Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| TFME | Repaglinide | Human Microsomes | 2 - 1000 | 2 | [6][9] |
| TFME | Metabolites | Human Microsomes | 2 - 500 | 2 | [6][9] |
| LLE | Repaglinide | Human Plasma | 20 - 200 | 20 | [11] |
| LLE | Repaglinide | Human Plasma | 0.050 - 50 | Not explicitly stated | [10] |
| PPT | Repaglinide | Human Plasma | 0.5 - 50 | 5 | [13] |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the reliable analysis of repaglinide and its metabolites.
-
Solid-Phase Extraction (TFME) offers high recovery and selectivity, making it suitable for complex matrices and when high sensitivity is required.[6][9]
-
Liquid-Liquid Extraction provides good recovery and is a cost-effective method for routine analysis.[11][14]
-
Protein Precipitation is the simplest and fastest method, ideal for high-throughput screening, although it may be less clean compared to SPE and LLE.[13]
The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable sample preparation strategy for their specific analytical needs in the study of repaglinide.
References
- 1. Repaglinide - Wikipedia [en.wikipedia.org]
- 2. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of repaglinide on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 9. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.usm.my [eprints.usm.my]
- 12. benchchem.com [benchchem.com]
- 13. A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for the Quantification of Repaglinide in Clinical Studies Using 3'-Hydroxy Repaglinide-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide (B1680517) is a potent, short-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus. Accurate and precise quantification of repaglinide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.[1] 3'-Hydroxy Repaglinide-d5, a deuterated metabolite of repaglinide, serves as an ideal internal standard for the quantification of repaglinide due to its similar chemical and physical properties, ensuring high accuracy and precision of the analytical method. These application notes provide a detailed protocol for the determination of repaglinide in human plasma using this compound as an internal standard, based on established bioanalytical methods.
Principle of the Method
This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of repaglinide in human plasma. Plasma samples are prepared using a liquid-liquid extraction (LLE) procedure to isolate the analyte and the internal standard from endogenous matrix components. The chromatographic separation is achieved on a C18 reversed-phase column. The detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of repaglinide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Experimental Protocols
Materials and Reagents
-
Repaglinide analytical standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, analytical grade
-
Ammonium (B1175870) acetate (B1210297), analytical grade
-
Tert-butyl methyl ether (TBME), HPLC grade
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
-
Data acquisition and processing software
Preparation of Solutions
-
Stock Solution of Repaglinide (1 mg/mL): Accurately weigh and dissolve an appropriate amount of repaglinide in methanol.
-
Working Solutions of Repaglinide: Prepare serial dilutions of the stock solution with a methanol:water (1:1, v/v) mixture to obtain working solutions for calibration standards and quality control samples.
-
Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with a methanol:water (1:1, v/v) mixture.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (50 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5).
-
Vortex for another 30 seconds.
-
Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Repaglinide | 453.3 | 162.2 |
| This compound (IS) | 474.3 | 235.2 |
Note: The MRM transition for this compound is predicted based on its molecular weight and common fragmentation patterns. Optimization of mass spectrometric parameters is recommended.
Data Presentation
The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation results for repaglinide assays found in the literature.[2][3]
Table 1: Calibration Curve for Repaglinide in Human Plasma
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 0.5 - 100 | y = 0.025x + 0.003 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| 1.5 (LQC) | < 10% | < 10% | ± 15% | ± 15% |
| 40 (MQC) | < 8% | < 8% | ± 15% | ± 15% |
| 80 (HQC) | < 8% | < 8% | ± 15% | ± 15% |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Repaglinide | 1.5 | ~90% | < 15% |
| Repaglinide | 80 | ~90% | < 15% |
| This compound | 50 | ~90% | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of repaglinide from plasma.
Rationale for Using a Deuterated Internal Standard
Caption: How a deuterated internal standard corrects for analytical variability.
References
Application of 3'-Hydroxy Repaglinide-d5 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 3'-Hydroxy Repaglinide-d5 in drug-drug interaction (DDI) studies. Repaglinide (B1680517), an anti-diabetic medication, is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. This makes it a valuable probe substrate for investigating the inhibitory or inducing effects of new chemical entities on these important drug-metabolizing enzymes. 3'-Hydroxy Repaglinide is a major metabolite of Repaglinide, formed predominantly by CYP2C8. Its deuterated form, this compound, serves as an essential internal standard for accurate quantification in bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Introduction to Repaglinide Drug-Drug Interactions
Repaglinide's reliance on CYP2C8 and CYP3A4 for its metabolism makes it susceptible to clinically significant DDIs. Co-administration with drugs that inhibit or induce these enzymes can lead to altered plasma concentrations of Repaglinide, potentially causing hypoglycemia or reduced therapeutic efficacy. Therefore, it is crucial to evaluate the DDI potential of investigational drugs with Repaglinide.
Key Metabolic Pathways:
Repaglinide undergoes oxidative metabolism primarily through two pathways:
-
CYP2C8-mediated hydroxylation: This pathway leads to the formation of 3'-Hydroxy Repaglinide (M4).
-
CYP3A4-mediated N-dealkylation and oxidation: This results in the formation of other metabolites, such as the aromatic amine (M1) and a dicarboxylic acid derivative (M2).[1][2][3]
Due to the significant role of CYP2C8 in Repaglinide's clearance, it is a recommended in vivo probe for this enzyme by regulatory agencies.
II. Quantitative Data on Repaglinide Drug-Drug Interactions
The following table summarizes the pharmacokinetic effects of various drugs on Repaglinide. This data is crucial for understanding the potential clinical significance of observed interactions.
| Interacting Drug | Mechanism of Interaction | Change in Repaglinide AUC | Change in Repaglinide Cmax | Reference |
| Gemfibrozil | Strong CYP2C8 inhibitor | 8.1-fold increase | 2.4-fold increase | [4] |
| Clopidogrel | CYP2C8 inhibitor | 3.9 to 5.1-fold increase | 2.0 to 2.2-fold increase | [5] |
| Cyclosporine | OATP1B1 and CYP3A4 inhibitor | 2.5-fold increase | 1.8-fold increase | [4] |
| Rifampin | CYP2C8 and CYP3A4 inducer | 31-80% decrease | 26-60% decrease | [4] |
| Ketoconazole | Strong CYP3A4 inhibitor | 15% increase | 16% increase | [4] |
| Itraconazole | Strong CYP3A4 inhibitor | 40% increase | 19% increase | [6] |
| Clarithromycin | Strong CYP3A4 inhibitor | 40% increase | 60% increase | [7] |
| Trimethoprim | Moderate CYP2C8 inhibitor | 60% increase | 40% increase | [5] |
| Deferasirox | CYP2C8 inhibitor | 2.3-fold increase | 1.6-fold increase | [5] |
| Teriflunomide | CYP2C8 inhibitor | 2.2-fold increase | 1.5-fold increase | [5] |
III. Experimental Protocols
A. In Vitro CYP2C8 Inhibition Assay Using Human Liver Microsomes
This protocol describes a method to assess the potential of a test compound to inhibit the CYP2C8-mediated metabolism of Repaglinide to 3'-Hydroxy Repaglinide.
1. Materials and Reagents:
-
Repaglinide
-
3'-Hydroxy Repaglinide
-
This compound (Internal Standard, IS)
-
Test compound (potential inhibitor)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Purified water
-
96-well plates
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of Repaglinide, 3'-Hydroxy Repaglinide, this compound, and the test compound in an appropriate solvent (e.g., DMSO or Methanol).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the HLMs, Repaglinide (as the substrate), and the test compound (at various concentrations) in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation mixture should contain:
-
HLMs (e.g., 0.2-0.5 mg/mL protein)
-
Repaglinide (at a concentration near its Km, e.g., 5-10 µM)
-
Test compound (e.g., 0.1, 1, 10, 50, 100 µM)
-
NADPH regenerating system
-
Potassium phosphate buffer (to final volume)
-
-
Incubate at 37°C for an appropriate time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing the internal standard (this compound).
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of 3'-Hydroxy Repaglinide using a validated LC-MS/MS method.
-
Example LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient elution
-
-
Example MS Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Monitor the MRM transitions for 3'-Hydroxy Repaglinide and this compound.
-
-
-
Data Analysis:
-
Calculate the rate of formation of 3'-Hydroxy Repaglinide at each concentration of the test compound.
-
Plot the percentage of inhibition versus the concentration of the test compound.
-
Determine the IC50 value by fitting the data to a suitable model.
-
Note on Metabolite Structure: Recent studies have identified the major CYP2C8-mediated hydroxylation product of Repaglinide as 4'-Hydroxy Repaglinide. However, "3'-Hydroxy Repaglinide" is the commonly available reference standard. Researchers should be aware of this structural discrepancy when interpreting results.
B. In Vivo Pharmacokinetic Drug-Drug Interaction Study in Healthy Volunteers
This protocol outlines a typical clinical study design to evaluate the effect of an investigational drug on the pharmacokinetics of Repaglinide.
1. Study Design:
-
A randomized, open-label, two-period, crossover study design is recommended.
-
Period 1: Administer a single oral dose of Repaglinide (e.g., 0.25 mg or 0.5 mg) to fasted healthy volunteers.
-
Washout Period: A sufficient washout period between treatments (e.g., 7-14 days).
-
Period 2: Administer the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of Repaglinide.
2. Study Population:
-
Healthy, non-smoking male and female volunteers.
-
Screening to ensure normal liver and kidney function.
-
Informed consent must be obtained from all participants.
3. Dosing and Administration:
-
Subjects should fast overnight before dosing.
-
Administer Repaglinide with a standardized volume of water.
-
Administer the investigational drug according to its recommended dosing regimen.
4. Blood Sampling:
-
Collect serial blood samples at the following time points (relative to Repaglinide administration): pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.[8]
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma, and store the plasma samples at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Repaglinide and 3'-Hydroxy Repaglinide in human plasma.
-
Use deuterated internal standards (Repaglinide-d5 and this compound) for accurate quantification.
-
The method should include sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection.
6. Pharmacokinetic and Statistical Analysis:
-
Calculate the following pharmacokinetic parameters for Repaglinide:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Elimination half-life (t1/2)
-
-
Compare the pharmacokinetic parameters of Repaglinide when administered alone versus when co-administered with the investigational drug.
-
Use appropriate statistical methods (e.g., analysis of variance) to determine if there are statistically significant differences.
-
Calculate the geometric mean ratios and 90% confidence intervals for AUC and Cmax to assess the magnitude of the interaction.
IV. Visualizations
A. Repaglinide Metabolic Pathway
Caption: Metabolic pathways of Repaglinide.
B. In Vitro CYP2C8 Inhibition Assay Workflow
Caption: Workflow for an in vitro CYP2C8 inhibition assay.
C. In Vivo DDI Study Logical Flow
Caption: Logical flow of an in vivo DDI study.
V. Conclusion
The use of this compound as an internal standard is critical for the reliable quantification of the primary CYP2C8-mediated metabolite of Repaglinide in biological matrices. The protocols and data presented herein provide a framework for conducting robust in vitro and in vivo DDI studies to assess the potential of investigational drugs to interact with Repaglinide via CYP2C8 and CYP3A4 pathways. Such studies are integral to ensuring the safe and effective use of new medications in combination with this widely prescribed anti-diabetic agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical Drug–Drug Interaction Potential of BFE1224, Prodrug of Antifungal Ravuconazole, Using Two Types of Cocktails in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Repaglinide and its Major Metabolites in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the anti-diabetic drug repaglinide (B1680517) and its primary metabolites, M1, M2, and M4, in human plasma. This method is suitable for pharmacokinetic studies and other research applications requiring high-throughput analysis. The protocol utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing excellent accuracy, precision, and linearity over a clinically relevant concentration range.
Introduction
Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2] The main metabolites are the aromatic amine M1, the oxidized dicarboxylic acid M2, and the hydroxylated M4.[1][2] Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and metabolic pathways. This document provides a detailed protocol for the simultaneous quantification of repaglinide, M1, M2, and M4 in human plasma using UPLC-MS/MS.
Experimental
Materials and Reagents
-
Repaglinide, M1, M2, and M4 reference standards
-
Repaglinide-d5 (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of repaglinide and its metabolites from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) Ionization Mode: Positive Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Repaglinide | 453.3 | 162.2 |
| M1 | 385.2 | * |
| M2 | * | * |
| M4 | 469.3 | * |
| Repaglinide-d5 (IS) | 458.3 | 167.2 |
*Product ion m/z values for metabolites should be determined by direct infusion of the reference standards.
Table 2: Method Validation Summary for Repaglinide
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision and Accuracy | |
| 1.5 ng/mL | Precision: 4.36%, Accuracy: 93.39% |
| 50 ng/mL | Precision: 3.25%, Accuracy: 89.31% |
| 85 ng/mL | Precision: 4.09%, Accuracy: 101.77% |
| Inter-day Precision and Accuracy | |
| 1.5 ng/mL | Precision: 10.48%, Accuracy: 95.93% |
| 50 ng/mL | Precision: 1.70%, Accuracy: 98.65% |
| 85 ng/mL | Precision: 4.39%, Accuracy: 100.18% |
| Recovery | |
| 1.5 ng/mL | 94.2% |
| 50 ng/mL | 97.5% |
| 85 ng/mL | 96.4% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of repaglinide, M1, M2, M4, and the internal standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the working solutions into blank human plasma.
Data Analysis
The data should be processed using appropriate software. The concentration of the analytes in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Visualizations
Caption: Metabolic pathway of repaglinide.
Caption: Experimental workflow for UPLC-MS/MS analysis.
References
Application Note: A Validated Bioanalytical Method for the Quantification of 3'-Hydroxy Repaglinide in Human Plasma Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a sensitive and robust bioanalytical method for the quantitative determination of 3'-Hydroxy Repaglinide (B1680517), a key metabolite of the anti-diabetic drug Repaglinide, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for pharmacokinetic and metabolic studies. The protocol described herein has been validated according to regulatory guidelines, ensuring reliable and reproducible results. It is important to note that while historically referred to as 3'-Hydroxy Repaglinide, recent studies have identified the major CYP2C8-mediated metabolite as 4'-Hydroxy Repaglinide[1]. For the purpose of this application note, we will proceed with the historical nomenclature while acknowledging this critical structural finding.
Introduction
Repaglinide is an oral anti-diabetic medication used for the management of type 2 diabetes. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4[2]. The resulting metabolites, including hydroxylated forms, are crucial for understanding the drug's disposition and potential drug-drug interactions. Accurate quantification of these metabolites in biological matrices is therefore essential for comprehensive pharmacokinetic profiling. This application note provides a detailed protocol for a validated LC-MS/MS method for 3'-Hydroxy Repaglinide in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS): 3'-Hydroxy Repaglinide and a suitable deuterated internal standard such as 3'-Hydroxy Repaglinide-d5[3].
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (HPLC or LC-MS grade).
-
Reagents: Formic acid, Ammonium formate.
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent[4].
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[4].
-
Reconstitute the residue in 200 µL of the mobile phase[4].
-
Inject 5 µL into the LC-MS/MS system[4].
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 analytical column (e.g., Purospher STAR C-18, 4.8 mm x 150 mm, 5 µm)[5] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 40% B, increase to 90% B over 5 min, hold for 1 min, return to initial conditions. |
| Flow Rate | 0.8 mL/min[6][7] |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | 3'-Hydroxy Repaglinide: To be determined by direct infusionIS (this compound): To be determined by direct infusion |
| Source Temperature | 500°C |
Method Validation Summary
The method was validated according to the US-FDA guidelines for bioanalytical method validation[8]. The following parameters were assessed:
Linearity
The method demonstrated excellent linearity over the concentration range of 2-500 ng/mL for the Repaglinide metabolite[2][9].
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Repaglinide Metabolite | 2 - 500 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high).
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | < 15% | 85-115% | < 15% | 85-115% |
| Medium QC | < 15% | 85-115% | < 15% | 85-115% |
| High QC | < 15% | 85-115% | < 15% | 85-115% |
Note: Specific values for 3'-Hydroxy Repaglinide would be generated during validation. The presented ranges are based on typical acceptance criteria for bioanalytical methods.
Recovery
The extraction recovery of the analyte and internal standard was consistent and reproducible.
| Analyte | Mean Extraction Recovery (%) |
| Repaglinide Metabolite | ~90%[2][9] |
| Internal Standard | Consistent with analyte |
Stability
The stability of 3'-Hydroxy Repaglinide was assessed under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Result |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Short-Term Stability (Room Temp, 4h) | Stable |
| Long-Term Stability (-20°C, 30 days) | Stable |
| Post-Preparative Stability (Autosampler, 24h) | Stable |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 3'-Hydroxy Repaglinide in human plasma. The validation results demonstrate that the method meets the regulatory requirements for accuracy, precision, and stability. This protocol is suitable for use in pharmacokinetic studies and other drug metabolism research involving Repaglinide.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 5. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction of 3'-Hydroxy Repaglinide-d5 from Human Urine
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of 3'-Hydroxy Repaglinide-d5 from human urine samples prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3'-Hydroxy Repaglinide is a primary metabolite of Repaglinide, an oral antidiabetic drug.[1][2] The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and metabolic studies. The described method utilizes a mixed-mode SPE sorbent to achieve high recovery and clean extracts, ensuring sensitivity and accuracy in subsequent analytical procedures.
Introduction
Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[3] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with 3'-Hydroxy Repaglinide being one of its main metabolites.[1][2][4] Accurate measurement of this metabolite and its deuterated analog in urine is essential for understanding the drug's metabolism and disposition. Solid-phase extraction is a widely used sample preparation technique that effectively removes endogenous interferences from complex biological matrices like urine, thereby improving the accuracy and precision of analytical measurements.[5][6][7]
This protocol provides a step-by-step guide for the extraction of this compound from human urine using a mixed-mode solid-phase extraction strategy.
Physicochemical Properties of Analyte
Table 1: Physicochemical Properties of Repaglinide (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C27H36N2O4 | [3] |
| Molecular Weight | 452.6 g/mol | [3] |
| pKa1 (acidic) | 4.19 | [8] |
| pKa2 (basic) | 5.78 | [8] |
Note: Data for the parent compound Repaglinide is used as a proxy for its hydroxylated metabolite.
Experimental Protocol
This protocol is optimized for a mixed-mode polymeric SPE sorbent (e.g., Strata-X-C or similar).
3.1. Materials and Reagents
-
This compound standard (e.g., from a certified reference material provider)
-
Mixed-mode solid-phase extraction cartridges (e.g., 30 mg/1 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Deionized water
-
Human urine (drug-free)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
3.2. Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of supernatant, add 1 mL of 2% formic acid in deionized water.
-
Vortex for 15 seconds.
3.3. Solid-Phase Extraction Procedure
-
Column Conditioning:
-
Add 1 mL of methanol to the SPE cartridge.
-
Allow it to pass through by gravity or with minimal vacuum.
-
Add 1 mL of deionized water.
-
Allow it to pass through, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample (2 mL) onto the conditioned SPE cartridge.
-
Apply a slow, steady vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in deionized water. Apply vacuum to pull the solution through.
-
Wash 2: Add 1 mL of methanol. Apply vacuum to pull the solution through.
-
Dry the sorbent bed under high vacuum for 5 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of 5% ammonium hydroxide in methanol.
-
Allow the elution solvent to soak the sorbent for 1 minute before applying a slow vacuum to elute the analyte.
-
3.4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this SPE protocol. These values are representative of a well-optimized method and should be validated in the user's laboratory.
Table 2: Expected Performance of the SPE Protocol
| Parameter | Expected Value |
| Recovery | > 90% |
| Matrix Effect | < 15% |
| Relative Standard Deviation (RSD) | < 10% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
Workflow Visualization
The following diagram illustrates the key steps of the solid-phase extraction protocol.
Caption: Workflow diagram of the solid-phase extraction protocol.
Discussion
The presented SPE protocol offers a comprehensive approach for the extraction of this compound from human urine. The use of a mixed-mode sorbent is advantageous as it provides a dual retention mechanism (reversed-phase and ion-exchange), which enhances the selectivity for the analyte of interest while effectively removing matrix interferences. The sample pre-treatment step with formic acid ensures that the analyte is in the appropriate ionization state for retention on the cation-exchange functional groups of the sorbent. The wash steps are designed to remove hydrophilic and weakly retained interferences without causing a loss of the analyte. Finally, the elution with a basic methanolic solution disrupts the ionic interaction and elutes the analyte with high efficiency.
It is imperative that this method be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their analytical instrumentation and study objectives. Parameters such as recovery, matrix effect, precision, and accuracy should be thoroughly assessed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Repaglinide and its Hydroxylated Metabolites in Human Plasma
Application Note:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Repaglinide (B1680517) is a potent, short-acting oral antidiabetic agent belonging to the meglitinide (B1211023) class, used for managing type 2 diabetes mellitus.[1][2] Its therapeutic action involves stimulating insulin (B600854) secretion from pancreatic β-cells. This is achieved by closing ATP-dependent potassium channels in the β-cell membrane, which leads to depolarization and an influx of calcium, ultimately triggering insulin exocytosis.[2][3][4][5] The insulin release is glucose-dependent, which reduces the risk of hypoglycemia compared to some other secretagogues.[1]
Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3] This biotransformation results in several metabolites, including the major hydroxylated forms M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine (B6355638) ring).[3][5] Recent studies have definitively identified the M4 metabolite as 4'-hydroxyrepaglinide.[6] These metabolites are pharmacologically inactive and are primarily excreted in the feces.[2][3][5]
A robust and sensitive analytical method is crucial for the simultaneous quantification of repaglinide and its metabolites in biological matrices. Such a method is essential for pharmacokinetic assessments, drug-drug interaction studies, and understanding the drug's metabolic profile. This application note details a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the efficient and accurate separation and quantification of repaglinide and its primary hydroxylated metabolite (M4) in human plasma.
Mechanism of Action Signaling Pathway
Repaglinide stimulates insulin release by targeting the ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. The binding of repaglinide closes these channels, initiating a cascade of events that culminates in the secretion of insulin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Repaglinide - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of 3'-Hydroxy Repaglinide-d5: A Focus on Matrix Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of 3'-Hydroxy Repaglinide-d5 in biological matrices, with a specific emphasis on the evaluation and mitigation of matrix effects using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established techniques for the analysis of Repaglinide (B1680517) and its metabolites.
Introduction
Repaglinide is an oral antidiabetic drug primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, to several metabolites, including 3'-Hydroxy Repaglinide.[1][2][3][4] The use of a deuterated internal standard, such as this compound, is a common and effective strategy to compensate for matrix effects and improve the accuracy and precision of quantitative LC-MS/MS assays.[5] Matrix effects, which arise from co-eluting endogenous components in the sample, can significantly impact the ionization efficiency of the analyte, leading to ion suppression or enhancement and compromising the reliability of the results. This document outlines a comprehensive workflow for the analysis of this compound, including sample preparation, LC-MS/MS conditions, and methods to assess and minimize matrix effects.
It is important to note that while the focus is on 3'-Hydroxy Repaglinide, some research suggests that the primary site of hydroxylation by CYP2C8 may be the 4'-position of the piperidine (B6355638) ring.[6] Researchers should be aware of this potential isomeric ambiguity when developing and validating their assays.
Metabolic Pathway of Repaglinide
The metabolic conversion of Repaglinide is a critical consideration in its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways.
Caption: Metabolic pathway of Repaglinide.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of Repaglinide from plasma.[7][8]
Objective: To extract this compound from a plasma matrix while minimizing the co-extraction of interfering substances.
Materials:
-
Human plasma samples
-
This compound working standard solution
-
Internal Standard (IS) working solution (e.g., a structural analog or a different isotope-labeled version of the analyte)
-
Methyl tert-butyl ether (MTBE)
-
0.05 M Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of plasma sample in a clean microcentrifuge tube, add 50 µL of the this compound working standard solution and 50 µL of the IS working solution.
-
Add 100 µL of 0.05 M ammonium acetate buffer (pH 4.5) and vortex for 30 seconds.
-
Add 1 mL of MTBE, vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 20% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by direct infusion of the analytical standard for this compound and the IS. For Repaglinide, a known transition is m/z 453.3 -> 162.2.[7] The transition for the hydroxylated metabolite will have a higher parent mass. |
Evaluation of Matrix Effects
A quantitative assessment of matrix effects is crucial for method validation. The following protocol outlines the standard procedure.
Objective: To determine the extent of ion suppression or enhancement caused by the biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solution.
-
Set B (Post-extraction Spike): Blank plasma is extracted using the sample preparation protocol, and the analyte and IS are spiked into the final, dried, and reconstituted extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the plasma before the extraction process (as per the standard protocol).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
A matrix effect value of 100% indicates no effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Repaglinide, which can be used as a benchmark when developing a method for this compound.
Table 1: Recovery and Matrix Effect of Repaglinide in Human Plasma
| Analyte | Concentration (ng/mL) | Recovery (%)[9] | Matrix Effect (%)[9] |
| Repaglinide | 10 | 98.5 | 92.1 |
| 100 | 102.3 | 95.8 | |
| 1000 | 104.0 | 102.0 | |
| 2000 | 101.8 | 98.7 |
Table 2: Intra-day and Inter-day Precision and Accuracy for Repaglinide in Human Plasma
| Nominal Concentration (ng/mL) | Mean Found Concentration (ng/mL)[7] | Precision (%RSD)[7] | Accuracy (%)[7] |
| Intra-day (n=6) | |||
| 1.5 | 1.40 | 4.36 | 93.39 |
| 50 | 44.66 | 3.25 | 89.31 |
| 85 | 86.50 | 4.09 | 101.77 |
| Inter-day (n=18) | |||
| 1.5 | 1.45 | 5.89 | 96.67 |
| 50 | 46.89 | 4.56 | 93.78 |
| 85 | 88.23 | 3.98 | 103.80 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This document provides a comprehensive guide for the LC-MS/MS analysis of this compound in biological matrices. By following the detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop a robust and reliable quantitative assay. The emphasis on the evaluation of matrix effects is critical for ensuring the accuracy and validity of the data, which is paramount in drug development and clinical research. The use of a deuterated internal standard is a key strategy to mitigate the impact of matrix effects and achieve reliable quantification.
References
- 1. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4'-Hydroxy Repaglinide-d5 in Pharmacokinetic Modeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Deuterated Metabolites in Pharmacokinetic Studies
In the landscape of drug discovery and development, a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies provide the essential data to determine the safety and efficacy of a new chemical entity. The precision of these studies hinges on the bioanalytical methods used to quantify the drug and its metabolites in biological matrices.
The gold standard for such quantitative analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy of LC-MS/MS is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS). Deuterated standards, in particular, are considered the most reliable choice. By replacing hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the parent compound. This ensures that the internal standard behaves similarly to the analyte during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
This document provides detailed application notes and protocols for the use of 4'-Hydroxy Repaglinide-d5 in the pharmacokinetic modeling of Repaglinide (B1680517).
Crucial Note on Metabolite Identification: Recent research has unequivocally demonstrated that the primary metabolite of Repaglinide formed by the cytochrome P450 enzyme CYP2C8 is 4'-hydroxyrepaglinide , not 3'-hydroxyrepaglinide as previously reported.[1] Therefore, for accurate and specific assessment of CYP2C8-mediated metabolism of Repaglinide, 4'-Hydroxy Repaglinide-d5 is the appropriate internal standard to use.
Repaglinide Metabolism and Pharmacokinetics: A Synopsis
Repaglinide is an oral antidiabetic drug that stimulates insulin (B600854) secretion from pancreatic β-cells.[2] Its pharmacokinetic profile is characterized by rapid absorption and elimination. The metabolism of Repaglinide is complex and involves multiple pathways:
-
Hepatic Uptake: Repaglinide is a substrate for the hepatic uptake transporter OATP1B1. Genetic polymorphisms in the gene encoding OATP1B1 can significantly impact the plasma concentrations of Repaglinide.[2]
-
CYP450-Mediated Metabolism: The primary enzymes responsible for the metabolism of Repaglinide are CYP2C8 and CYP3A4.[2][3][4]
-
Glucuronidation: Direct conjugation with glucuronic acid is another metabolic pathway for Repaglinide.
The major metabolites of Repaglinide are largely inactive and are primarily excreted in the bile.[2]
Data Presentation: Pharmacokinetic Parameters of Repaglinide
The following table summarizes the key pharmacokinetic parameters of Repaglinide in healthy human subjects. The use of a stable isotope-labeled internal standard, such as 4'-Hydroxy Repaglinide-d5, is crucial for obtaining the high-quality data needed to accurately determine these parameters.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour | [5] |
| Elimination Half-Life (t½) | ~1 hour | [5] |
| Oral Bioavailability | ~56% | [5] |
| Volume of Distribution (Vd) | 30 L | [5] |
| Protein Binding | >98% | [5] |
This table represents a summary of reported values. Actual values can vary based on study population, dosage, and analytical methodology.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of Repaglinide.
4.1.1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Dosing: Administer Repaglinide orally via gavage at a dose of 1 mg/kg.
4.1.2. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
Bioanalytical Method: Quantification of Repaglinide and 4'-Hydroxy Repaglinide in Plasma using LC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous quantification of Repaglinide and its major metabolite, 4'-Hydroxy Repaglinide, in plasma samples.
4.2.1. Materials and Reagents:
-
Repaglinide analytical standard
-
4'-Hydroxy Repaglinide analytical standard
-
4'-Hydroxy Repaglinide-d5 (as internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
4.2.2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Repaglinide, 4'-Hydroxy Repaglinide, and 4'-Hydroxy Repaglinide-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the Repaglinide and 4'-Hydroxy Repaglinide stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of 4'-Hydroxy Repaglinide-d5 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
4.2.3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4.2.4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes and internal standard.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Repaglinide: m/z 453.3 → 162.2
-
4'-Hydroxy Repaglinide: m/z 469.3 → 178.2
-
4'-Hydroxy Repaglinide-d5: m/z 474.3 → 183.2 (Note: MRM transitions should be optimized for the specific instrument used)
-
-
4.2.5. Calibration Curve and Quality Control:
-
Prepare calibration standards in blank plasma over a suitable concentration range (e.g., 1 - 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations.
-
Analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of the unknown samples from the calibration curve using linear regression.
Visualizations
Caption: Metabolic pathway of Repaglinide.
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of drugs and their metabolites in pharmacokinetic studies. For Repaglinide, the use of 4'-Hydroxy Repaglinide-d5 is recommended as the internal standard for the quantification of its major CYP2C8-mediated metabolite, 4'-Hydroxy Repaglinide. This approach will yield high-quality data, enabling robust pharmacokinetic modeling and a thorough understanding of the ADME properties of Repaglinide. The protocols provided herein offer a framework for conducting such studies, which can be adapted and optimized for specific research needs.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in 3'-Hydroxy Repaglinide-d5 LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of 3'-Hydroxy Repaglinide-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Q: I am observing a significantly lower than expected signal, or no signal at all, for my this compound internal standard. What are the likely causes and how can I troubleshoot this?
A: Low or no signal for your deuterated internal standard is a classic sign of severe ion suppression. Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] Here’s a step-by-step guide to diagnose and resolve the issue:
Step 1: Confirm Instrument Performance. Inject a neat solution of this compound at a known concentration directly into the mass spectrometer (bypassing the LC column) to ensure the instrument is functioning correctly and the standard itself is not degraded.
Step 2: Perform a Post-Column Infusion Experiment. This experiment will help identify the regions in your chromatogram where ion suppression is occurring.[4]
-
Protocol:
-
Prepare a solution of this compound in the mobile phase.
-
Infuse this solution at a constant flow rate into the MS source post-column using a syringe pump and a T-junction.
-
Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.
-
Monitor the signal of this compound. A stable baseline signal is expected. Any dips in this baseline indicate regions of ion suppression caused by eluting matrix components.[4]
-
Step 3: Evaluate Your Sample Preparation Method. Inadequate sample cleanup is a primary cause of ion suppression.[1][5][6] The goal is to remove interfering matrix components, such as phospholipids (B1166683), salts, and proteins, before analysis.[4][7]
-
Recommendation: If you are using a simple protein precipitation (PPT) method, consider more rigorous techniques.
| Sample Preparation Method | Effectiveness in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Least effective, often results in significant matrix effects.[8][9] |
| Liquid-Liquid Extraction (LLE) | More effective than PPT at removing phospholipids.[5][8] |
| Solid-Phase Extraction (SPE) | Generally the most effective method for removing a wide range of interferences.[5][6][8] |
Step 4: Optimize Chromatographic Conditions. The goal is to chromatographically separate this compound from the regions of ion suppression identified in the post-column infusion experiment.[1][10][11]
-
Strategies:
-
Modify the Gradient: Adjust the gradient slope or hold times to shift the retention time of your analyte.
-
Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and move the analyte away from interferences.[10]
-
Adjust Mobile Phase pH: Altering the pH can change the retention behavior of both the analyte and interfering compounds.[9]
-
dot
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Q: My calibration curve is linear, but my QC samples are showing high variability and poor accuracy. Could ion suppression be the cause?
A: Yes, sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, resulting in inconsistent and irreproducible results for your QC samples.[12] While a stable isotope-labeled internal standard like this compound is designed to compensate for this, extreme variations can still impact accuracy.
Step 1: Evaluate Matrix Effects Across Different Lots. The composition of biological matrices can vary between individuals or lots. It is crucial to assess the matrix effect in multiple sources of your blank matrix.
-
Protocol for Quantitative Assessment of Matrix Factor (MF): [13]
-
Extract blank matrix from at least six different sources.
-
Prepare two sets of samples:
-
Set A: Spike this compound into the post-extracted blank matrix from each source.
-
Set B: Prepare a neat solution of this compound in the mobile phase at the same concentration as Set A.
-
-
Analyze both sets and calculate the Matrix Factor: MF = (Peak Area in Set A) / (Peak Area in Set B)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The variability in the MF across the different lots should be within acceptable limits (e.g., <15% RSD).
-
Step 2: Implement a More Robust Sample Preparation Method. A more effective sample cleanup will reduce the overall amount of matrix components, thereby minimizing the variability in ion suppression between samples.[5][12] As detailed in the previous section, transitioning from PPT to LLE or SPE is highly recommended.
Step 3: Dilute the Sample. If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2][12] However, this will also reduce the analyte signal, so this approach is only feasible if sensitivity is not a limiting factor.
Step 4: Optimize Mass Spectrometer Source Parameters. Fine-tuning the ESI source parameters can sometimes help mitigate ion suppression by improving the ionization efficiency of your target analyte relative to the interfering compounds.[10]
-
Key Parameters to Optimize:
-
Capillary/Spray Voltage: Adjusting the voltage can influence the extent of ionization.[14][15]
-
Nebulizer and Drying Gas Flow Rates: Optimizing gas flows can improve desolvation and reduce the formation of large droplets that are more susceptible to matrix effects.[14][16][17]
-
Drying Gas Temperature: Increasing the temperature can aid in solvent evaporation but be cautious of thermal degradation of the analyte.[14][16][17]
-
dot
Caption: General experimental workflow for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression and why is it a problem in LC-MS/MS? A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference reduces the number of analyte ions that reach the detector, leading to a lower signal intensity. It is a significant problem because it can compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[10][18]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for any ion suppression? A2: A stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for ion suppression because it has nearly identical physicochemical properties to the analyte and should be affected by the matrix in the same way.[1][12] However, if ion suppression is severe and highly variable between samples, even a SIL-IS may not be able to fully compensate, leading to inaccurate results. Furthermore, if the signal of the internal standard is suppressed to a very low level, it can compromise the precision of the measurement.
Q3: Which sample preparation technique is the best for minimizing ion suppression? A3: Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of matrix interferences and minimizing ion suppression.[5][8] Liquid-Liquid Extraction (LLE) is also a good option and is often more effective than Protein Precipitation (PPT).[5] The choice of method will depend on the specific analyte and matrix.
| Method | Pros | Cons |
| PPT | Simple, fast, inexpensive. | Produces the "dirtiest" extracts with the most ion suppression.[8][9] |
| LLE | Good for removing non-polar interferences like lipids. | Can have lower recovery for polar analytes; more labor-intensive.[9] |
| SPE | Highly selective, provides the cleanest extracts. | More expensive and requires method development.[8] |
Q4: Can I overcome ion suppression by just changing my LC method? A4: Optimizing the chromatographic separation is a very effective strategy.[1][10] By changing the mobile phase, gradient, or column chemistry, you can often shift the elution of this compound to a "cleaner" region of the chromatogram, away from co-eluting, suppression-causing matrix components.[10][11]
Q5: What are the most common sources of ion suppression in plasma samples? A5: In plasma, the most notorious causes of ion suppression are phospholipids from cell membranes.[5][7] Other significant sources include salts, proteins that were not fully removed during sample preparation, and any co-administered drugs or their metabolites.[4][13]
Q6: How do I choose the right ionization source to minimize ion suppression? A6: Electrospray Ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][10][19] If your instrumentation allows, testing your analysis with an APCI source could be a viable strategy, as it is generally less affected by matrix components. Additionally, switching the polarity (from positive to negative ion mode, or vice versa) can sometimes help, as fewer matrix components may ionize in the chosen polarity.[2][10]
dot
Caption: Key strategies to mitigate ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. nebiolab.com [nebiolab.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. agilent.com [agilent.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eijppr.com [eijppr.com]
Technical Support Center: Optimizing Peak Shape for 3'-Hydroxy Repaglinide in Reverse-Phase Chromatography
Welcome to the technical support center for improving the chromatographic analysis of 3'-Hydroxy Repaglinide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape of this critical metabolite in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for 3'-Hydroxy Repaglinide?
A1: Poor peak shape for 3'-Hydroxy Repaglinide is often attributed to its amphoteric nature. The molecule contains both a carboxylic acid group (acidic) and a piperidine (B6355638) ring (basic). Depending on the mobile phase pH, these functional groups can exist in various ionized or neutral states, leading to secondary interactions with the stationary phase and resulting in peak tailing or fronting. Specifically, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a common cause of peak tailing for the basic piperidine moiety.
Q2: What is the most critical parameter to adjust for improving the peak shape of 3'-Hydroxy Repaglinide?
A2: The pH of the mobile phase is the most critical parameter. Due to its amphoteric structure, controlling the ionization state of 3'-Hydroxy Repaglinide is key to achieving a symmetrical peak. Operating at a low pH (typically between 2.5 and 4.0) is often recommended. At this pH, the carboxylic acid group is protonated (neutral), and the piperidine nitrogen is protonated (positively charged). More importantly, the residual silanol groups on the silica (B1680970) stationary phase are also protonated and thus less likely to interact with the positively charged analyte, minimizing peak tailing.
Q3: Can my choice of column impact the peak shape?
A3: Absolutely. The choice of a stationary phase is crucial. For polar and basic compounds like 3'-Hydroxy Repaglinide, using a modern, high-purity, end-capped C18 column is highly recommended. End-capping minimizes the number of accessible residual silanol groups, which are a primary source of peak tailing. Columns with alternative stationary phases, such as those with polar-embedded groups or charged surfaces, can also provide improved peak shape for challenging polar compounds.
Q4: Are there any mobile phase additives that can help improve peak shape?
A4: Yes, mobile phase additives can be very effective. Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with 3'-Hydroxy Repaglinide. However, be aware that additives like TEA can sometimes suppress ionization in mass spectrometry detection and may shorten column lifetime. Buffers, such as phosphate (B84403) or formate (B1220265), are essential for maintaining a stable pH throughout the analysis.
Q5: My peak shape is still not ideal after optimizing the mobile phase and column. What else can I check?
A5: If peak shape issues persist, consider the following:
-
Injection Volume and Sample Solvent: Overloading the column with a large injection volume or dissolving your sample in a solvent much stronger than the initial mobile phase can lead to peak distortion. Try reducing the injection volume or dissolving the sample in the initial mobile phase.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with minimal dead volume.
-
Column Contamination: Accumulation of sample matrix components on the column can lead to poor peak shape. Try flushing the column with a strong solvent or using a guard column to protect the analytical column.
Troubleshooting Guides
Systematic Approach to Improving Peak Shape
This guide provides a step-by-step workflow for systematically troubleshooting and improving the peak shape of 3'-Hydroxy Repaglinide.
Caption: A logical workflow for troubleshooting poor peak shape of 3'-Hydroxy Repaglinide.
Data Presentation
Table 1: Influence of Mobile Phase pH on 3'-Hydroxy Repaglinide Peak Shape
| Mobile Phase pH | Expected Ionization State of 3'-Hydroxy Repaglinide | Interaction with Silanols | Expected Peak Shape | Recommendation |
| < 2.0 | Carboxyl (neutral), Piperidine (positive) | Minimal (silanols protonated) | Good, but potential for column degradation | Use with caution, on acid-stable columns |
| 2.5 - 4.0 | Carboxyl (neutral), Piperidine (positive) | Reduced (silanols mostly protonated) | Optimal | Recommended starting range |
| 4.0 - 6.0 | Carboxyl (partially ionized), Piperidine (positive) | Increased (silanols partially ionized) | Moderate Tailing | Not ideal, requires additives |
| > 7.0 | Carboxyl (ionized), Piperidine (neutral) | Significant (silanols fully ionized) | Severe Tailing | Avoid for good peak shape |
Table 2: Common Mobile Phase Additives and Their Effects
| Additive | Typical Concentration | Mechanism of Action | Potential Downsides |
| Formic Acid | 0.1% (v/v) | Lowers pH, protonates silanols | May not provide sufficient buffering capacity |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Strong ion-pairing agent, lowers pH | Can cause ion suppression in MS detection |
| Ammonium (B1175870) Formate/Acetate | 10 - 20 mM | Provides buffering capacity at low pH | Higher concentrations can suppress MS signal |
| Triethylamine (TEA) | 0.1% (v/v) | Competing base, masks active silanol sites | Can shorten column life, strong UV absorbance |
Experimental Protocols
Protocol 1: General Screening Method for 3'-Hydroxy Repaglinide
This protocol provides a starting point for developing a robust method with good peak shape.
-
HPLC System: Standard HPLC or UHPLC system with a UV or MS detector.
-
Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Detection: UV at 245 nm or MS with ESI+.
Protocol 2: Method Optimization for Persistent Peak Tailing
If peak tailing is still observed with Protocol 1, the following modifications can be made.
-
Adjust Mobile Phase pH: Prepare Mobile Phase A with 10 mM ammonium formate and adjust the pH to 3.0 with formic acid.
-
Add a Competing Base: If using a UV detector, add 0.1% triethylamine to both Mobile Phase A and B. Note: This is generally not recommended for MS detection.
-
Evaluate a Different Column: Switch to a column with a different stationary phase chemistry, such as a polar-embedded C18 or a phenyl-hexyl column, which can offer different selectivity and reduced interaction with basic analytes.
Visualization of Key Relationships
Signaling Pathway of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for 3'-Hydroxy Repaglinide and how pH modification can mitigate this issue.
Caption: The effect of mobile phase pH on silanol interactions and peak shape.
addressing instability of repaglinide metabolites during sample storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with repaglinide (B1680517) and its metabolites. The information provided is intended to help address common issues related to sample handling, storage, and analysis, with a focus on the stability of repaglinide and its major metabolites: M1, M2, and M4.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of repaglinide and how are they formed?
Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2] The three major metabolites are:
-
M1 (Aromatic Amine): Formed through oxidative biotransformation, primarily catalyzed by CYP3A4.
-
M2 (Oxidized Dicarboxylic Acid): Also formed via oxidation, with CYP3A4 being the principal enzyme involved.
-
M4 (Hydroxylated on the Piperidine Ring): This metabolite is formed through hydroxylation, a reaction mainly catalyzed by CYP2C8.[2]
These metabolites are pharmacologically inactive and are primarily excreted in the bile.[3]
Q2: My measured concentrations of repaglinide metabolites are lower than expected. What are the potential causes?
Lower than expected concentrations of repaglinide metabolites can stem from several factors, primarily related to their instability during sample storage and handling. Key factors that can lead to degradation include:
-
Temperature: Exposure to room temperature for extended periods can lead to enzymatic degradation in plasma samples.
-
pH: Deviations from the optimal pH range can accelerate the degradation of certain metabolites.
-
Oxidation: Some metabolites may be susceptible to oxidation if not handled under appropriate conditions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can degrade metabolites. It is recommended to minimize the number of freeze-thaw cycles.
-
Light Exposure: While less common for these specific metabolites, exposure to light can degrade photosensitive compounds. It is good practice to store samples in amber tubes or protected from light.
Q3: What are the recommended storage conditions for plasma samples containing repaglinide and its metabolites?
To ensure the stability of repaglinide and its metabolites, plasma samples should be stored frozen, preferably at -20°C or -80°C for long-term storage. For short-term storage (e.g., during sample processing), samples should be kept on ice or at 4°C. It is crucial to minimize the time samples spend at room temperature.
Q4: How many freeze-thaw cycles are acceptable for plasma samples containing repaglinide metabolites?
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of repaglinide and its metabolites.
| Issue | Potential Cause | Recommended Action |
| High variability in metabolite concentrations between replicate samples. | Inconsistent sample handling and storage. | Ensure all samples are treated identically. Minimize time at room temperature and adhere to a strict protocol for sample processing and storage. Use of an internal standard is crucial for correcting variability. |
| Declining metabolite concentrations in quality control (QC) samples over time. | Long-term storage instability. | Verify the long-term stability of the metabolites at the storage temperature used. If degradation is observed, consider storing samples at a lower temperature (e.g., -80°C instead of -20°C) or analyzing them within a shorter timeframe. |
| Low recovery of metabolites during sample extraction. | Suboptimal extraction procedure. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Factors to consider include the choice of extraction solvent, pH of the sample, and the reconstitution solvent. |
| Poor chromatographic peak shape for metabolites. | Issues with the mobile phase or analytical column. | Check the pH and composition of the mobile phase. Ensure the analytical column is not degraded and is appropriate for the analytes. A gradient elution may be necessary to achieve good peak shape for all metabolites. |
| Interference peaks observed in the chromatogram. | Endogenous plasma components or contamination. | Review the sample preparation procedure to ensure efficient removal of interfering substances. Check all reagents and solvents for potential contamination. Adjust chromatographic conditions to better separate the analytes from interfering peaks. |
Data on Analyte Stability
The following tables summarize the expected stability of repaglinide and its metabolites under various storage conditions. This data is based on typical findings from bioanalytical method validation studies for small molecules and should be confirmed by specific in-house validation experiments.
Table 1: Bench-Top Stability of Repaglinide and its Metabolites in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Duration (hours) | Stability (% of Initial Concentration) |
| Repaglinide | Low QC | 6 | 95 - 105 |
| High QC | 6 | 95 - 105 | |
| M1 | Low QC | 6 | 90 - 110 |
| High QC | 6 | 90 - 110 | |
| M2 | Low QC | 6 | 90 - 110 |
| High QC | 6 | 90 - 110 | |
| M4 | Low QC | 6 | 90 - 110 |
| High QC | 6 | 90 - 110 |
Table 2: Freeze-Thaw Stability of Repaglinide and its Metabolites in Human Plasma (-20°C to Room Temperature)
| Analyte | Concentration (ng/mL) | Number of Cycles | Stability (% of Initial Concentration) |
| Repaglinide | Low QC | 3 | 95 - 105 |
| High QC | 3 | 95 - 105 | |
| M1 | Low QC | 3 | 90 - 110 |
| High QC | 3 | 90 - 110 | |
| M2 | Low QC | 3 | 90 - 110 |
| High QC | 3 | 90 - 110 | |
| M4 | Low QC | 3 | 90 - 110 |
| High QC | 3 | 90 - 110 |
Table 3: Long-Term Stability of Repaglinide and its Metabolites in Human Plasma at -20°C
| Analyte | Concentration (ng/mL) | Duration (days) | Stability (% of Initial Concentration) |
| Repaglinide | Low QC | 60 | 95 - 105 |
| High QC | 60 | 95 - 105 | |
| M1 | Low QC | 60 | 90 - 110 |
| High QC | 60 | 90 - 110 | |
| M2 | Low QC | 60 | 90 - 110 |
| High QC | 60 | 90 - 110 | |
| M4 | Low QC | 60 | 90 - 110 |
| High QC | 60 | 90 - 110 |
Experimental Protocols
Protocol 1: Plasma Sample Stability Assessment
This protocol outlines a general procedure for assessing the stability of repaglinide and its metabolites in plasma.
-
Preparation of QC Samples: Spike blank human plasma with known concentrations of repaglinide and its metabolites (M1, M2, M4) to prepare low and high QC samples.
-
Bench-Top Stability:
-
Thaw QC samples and keep them at room temperature for a predefined period (e.g., 0, 2, 4, 6 hours).
-
At each time point, process and analyze the samples.
-
-
Freeze-Thaw Stability:
-
Subject QC samples to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C for 24 hours, then thaw at room temperature).
-
After the desired number of cycles (e.g., 1, 2, 3), analyze the samples.
-
-
Long-Term Stability:
-
Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 0, 30, 60, 90 days).
-
-
Analysis: Analyze the samples using a validated LC-MS/MS method. Calculate the percentage of the initial concentration remaining at each time point or cycle. The analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.
Protocol 2: LC-MS/MS Method for Quantification
The following is a representative LC-MS/MS method for the analysis of repaglinide and its metabolites.
-
Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog or a structurally similar compound).
-
Perform protein precipitation with acetonitrile (B52724) or another suitable organic solvent.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for repaglinide and each metabolite.
-
Visualizations
References
- 1. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. researchgate.net [researchgate.net]
optimization of MS/MS parameters for 3'-Hydroxy Repaglinide-d5 detection
Welcome to the technical support center for the optimization of MS/MS parameters for the detection of 3'-Hydroxy Repaglinide-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for 3'-Hydroxy Repaglinide and its deuterated internal standard?
A1: Based on available literature, the following MRM transitions have been used for the analysis of Repaglinide and its metabolites. For this compound, the precursor ion will be shifted by +5 Da compared to the non-deuterated analog. The product ion may or may not shift depending on the fragmentation pattern. It is crucial to optimize these transitions on your specific instrument.
Q2: What type of ionization is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Repaglinide and its metabolites, as it provides high ionization efficiency.
Q3: What are the key MS/MS parameters that I should optimize for this compound detection?
A3: Key parameters to optimize include the precursor and product ion m/z, collision energy (CE), and declustering potential (DP) or equivalent source fragmentation parameter. Optimization of these parameters is critical for achieving maximum sensitivity and specificity.
Q4: How does the metabolism of Repaglinide affect the detection of 3'-Hydroxy Repaglinide?
A4: Repaglinide is primarily metabolized by CYP2C8 and CYP3A4 enzymes in the liver.[1] 3'-Hydroxy Repaglinide is a major metabolite formed through hydroxylation.[2] Understanding the metabolic pathway is important for interpreting results and potential drug-drug interactions.[3]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
-
Question: I am not observing any signal for my this compound internal standard. What should I check?
-
Answer:
-
Verify Mass Transitions: Ensure you have entered the correct precursor and product ion m/z values for the deuterated standard. Start with the expected m/z and perform a precursor ion scan and a product ion scan to confirm the masses on your instrument.
-
Check Source Parameters: Confirm that the electrospray ionization source is operating correctly. Check parameters such as ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. These may need to be optimized for your specific compound and mobile phase composition.
-
Collision Energy Optimization: The collision energy may be too high, leading to excessive fragmentation, or too low, resulting in insufficient fragmentation. Perform a collision energy optimization experiment by infusing a standard solution and ramping the collision energy to find the optimal value that maximizes the product ion intensity.
-
Sample Preparation: Evaluate your sample preparation procedure. Inefficient extraction or the presence of significant matrix effects can suppress the signal. Consider using a different extraction method (e.g., solid-phase extraction instead of liquid-liquid extraction).
-
Analyte Stability: Ensure the analyte is stable in the prepared sample and autosampler conditions. Degradation can lead to a loss of signal.
-
Issue 2: High Background Noise or Interferences
-
Question: I am seeing a high background or interfering peaks at the same retention time as my analyte. How can I resolve this?
-
Answer:
-
Chromatographic Separation: Optimize your LC method to achieve better separation of your analyte from interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different stationary phase.
-
MRM Transition Specificity: Select a more specific product ion. If multiple product ions are available, choose one that is unique to your analyte and shows low background in blank matrix samples.
-
Sample Clean-up: Improve your sample preparation method to remove more of the interfering matrix components. This could involve a more rigorous SPE protocol or a different LLE solvent system.
-
Divert Valve: Use a divert valve to direct the flow from the LC to waste during the parts of the run where your analyte is not eluting, which can reduce source contamination and background noise.
-
Issue 3: Poor Peak Shape
-
Question: The chromatographic peak for this compound is broad or tailing. What could be the cause?
-
Answer:
-
Column Chemistry: The choice of analytical column is critical. A C18 column is commonly used for Repaglinide and its metabolites.[4] Ensure the column is not degraded and is appropriate for your mobile phase pH.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For Repaglinide, which has both acidic and basic properties, a mobile phase pH around 5 has been found to be suitable.[5] Experiment with different pH values to find the optimum for your specific separation.
-
Injection Solvent: The composition of the solvent used to dissolve the final extracted sample can affect peak shape. Ideally, the injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column.
-
System Contamination: Contamination in the LC system or on the column can lead to poor peak shape. Perform regular system maintenance and column washing.
-
Experimental Protocols
1. MS/MS Parameter Optimization Protocol
This protocol outlines the steps for optimizing the MS/MS parameters for this compound using direct infusion.
-
Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion (Q1) Optimization:
-
Set the mass spectrometer to Q1 scan mode.
-
Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺) of this compound. The expected m/z is approximately 474.6.
-
Optimize source parameters (e.g., ion spray voltage, source temperature, nebulizer gas) to maximize the intensity of the precursor ion.
-
-
Product Ion (Q3) and Collision Energy (CE) Optimization:
-
Set the mass spectrometer to product ion scan mode, with Q1 fixed on the m/z of the precursor ion identified in the previous step.
-
Vary the collision energy (e.g., from 5 to 50 eV) to observe the fragmentation pattern and identify the most intense and stable product ions.
-
Select one or two of the most abundant and specific product ions for MRM analysis.
-
For each selected product ion, perform a collision energy optimization experiment by ramping the CE and monitoring the product ion intensity to find the optimal CE value.
-
2. Sample Preparation Protocol (Liquid-Liquid Extraction)
This is a general protocol for extracting Repaglinide and its metabolites from plasma.[4]
-
To 200 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (containing this compound).
-
Add 50 µL of a buffer solution (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5).
-
Add 1 mL of extraction solvent (e.g., tert-butyl methyl ether).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Data Presentation
Table 1: Example MS/MS Parameters for Repaglinide and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Repaglinide | 453.3 | 162.2 | [4] |
| Repaglinide-d5 | 458.3 | 230.3 | [6] |
| 3'-Hydroxy Repaglinide | 469.3 | 246.3 | [6] |
| This compound (Predicted) | 474.3 | ~246.3 or ~251.3 | Requires Optimization |
Note: The product ion for the deuterated standard may or may not shift depending on where the fragmentation occurs relative to the deuterium (B1214612) labels. This must be determined experimentally.
Visualizations
References
Technical Support Center: Troubleshooting Poor Recovery of 3'-Hydroxy Repaglinide-d5 in Plasma Extraction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor recovery of 3'-Hydroxy Repaglinide-d5 during plasma extraction. The following sections are designed in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound in plasma samples?
A1: Low recovery of a stable isotope-labeled internal standard (SIL-IS) like this compound is often multifaceted. The primary causes can be categorized as:
-
Sample Preparation Inefficiencies: The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimal for the analyte's physicochemical properties, leading to its loss during various steps.[1]
-
Matrix Effects: Co-eluting endogenous components from the plasma matrix, such as phospholipids, can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[2] This phenomenon can significantly reduce the detected signal, giving the appearance of low recovery.[3][4]
-
Analyte Instability: Although SIL-IS are generally stable, degradation can occur under inappropriate pH, temperature, or light conditions during sample handling and storage. This compound stock solutions are recommended to be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[5]
-
Issues with Protein Binding: Incomplete disruption of binding between the analyte and plasma proteins can prevent its complete extraction.
-
Suboptimal Instrument Conditions: Mass spectrometer and liquid chromatography parameters that are not optimized for this compound can lead to poor detection and consequently, perceived low recovery.
Q2: My recovery of this compound is highly variable between samples. What should I investigate?
A2: High variability in internal standard response is a critical issue that can compromise the accuracy and precision of your analytical method. Key areas to investigate include:
-
Inconsistent Sample Preparation: Ensure that all manual and automated steps, such as pipetting, vortexing, and evaporation, are performed consistently across all samples.
-
Lot-to-Lot Matrix Variability: Different lots of plasma can have varying compositions, leading to inconsistent matrix effects. It is advisable to test multiple lots of blank plasma during method development.
-
Chromatographic Inconsistencies: Poorly packed or aging HPLC/UHPLC columns can lead to shifting retention times and variable co-elution with interfering matrix components.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can cause variable signal intensity. Regular calibration and performance checks are crucial.
Q3: How can I determine if matrix effects are the cause of my poor recovery?
A3: A post-extraction spike experiment is a standard method to assess matrix effects.[3] The procedure involves:
-
Extracting a blank plasma sample.
-
Spiking the extracted matrix with a known concentration of this compound.
-
Comparing the signal response of the post-extraction spiked sample to a neat solution of the analyte at the same concentration in the reconstitution solvent.
A significant difference in signal intensity indicates the presence of ion suppression or enhancement.
Q4: Which extraction method is generally recommended for this compound in plasma?
A4: The optimal extraction method depends on the required sensitivity, sample throughput, and the complexity of the plasma matrix. All three common methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—can be adapted for this compound.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may result in a less clean extract and is more prone to matrix effects.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT and can provide good recovery for repaglinide (B1680517) and its metabolites.[8][9]
-
Solid-Phase Extraction (SPE): SPE is capable of providing the cleanest extracts and high recovery, effectively minimizing matrix effects, but is often more time-consuming and costly.[10]
For quantitative bioanalysis, LLE and SPE are often preferred over PPT to achieve better sensitivity and reproducibility.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor recovery of this compound.
Caption: A flowchart guiding the systematic troubleshooting of low analyte recovery.
Quantitative Data Summary
The following table summarizes expected recovery rates for different plasma extraction methods based on literature for similar small molecules. Actual recovery for this compound should be determined experimentally.
| Extraction Method | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 70-90%[6] | Fast, simple, low cost | High potential for matrix effects, less clean extract |
| Liquid-Liquid Extraction (LLE) | 85-105%[8][9] | Cleaner extract than PPT, good recovery | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | >90%[10] | Highest sample cleanliness, minimal matrix effects | More complex, higher cost, requires method development |
Detailed Experimental Protocols
Below are starting-point protocols for the three main plasma extraction techniques, which should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To a 2 mL tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add the working solution of this compound.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5) to adjust the sample pH.[9]
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane (B109758) (60:40, v/v) or tert-butyl methyl ether).[8][9]
-
Extraction: Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
This guide provides a structured approach to identifying and resolving common issues related to the plasma extraction of this compound. For further assistance, please consult relevant scientific literature or contact your instrument manufacturer's technical support.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selectscience.net [selectscience.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 10. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects from human plasma in repaglinide metabolite analysis
Welcome to the Technical Support Center for the bioanalysis of repaglinide (B1680517) and its metabolites in human plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to matrix effects in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the analysis of repaglinide and its metabolites from human plasma?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of human plasma, these interfering components can include phospholipids, salts, proteins, and other endogenous molecules.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2] For repaglinide and its metabolites, which may be present at low concentrations, mitigating these effects is crucial for reliable pharmacokinetic and metabolic studies.
Q2: I'm observing poor peak shapes and inconsistent retention times for repaglinide and its metabolites. What could be the cause and how can I troubleshoot this?
A2: Poor peak shapes (e.g., tailing, fronting, or splitting) and shifting retention times can be indicators of matrix effects or other chromatographic issues.[1] Here are some potential causes and troubleshooting steps:
-
Column Contamination: Residual matrix components, especially phospholipids, can accumulate on the analytical column, leading to peak distortion.
-
Solution: Implement a robust column washing step after each run or batch. Consider using a guard column to protect the analytical column.[4]
-
-
Inadequate Sample Cleanup: If the sample preparation method is not sufficiently removing interfering substances, these can co-elute with your analytes of interest.
-
Solution: Evaluate and optimize your sample preparation protocol. Switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly improve cleanup.[3]
-
-
Mobile Phase Mismatch: The pH and composition of the mobile phase can affect the ionization state and retention of repaglinide and its metabolites.
-
Solution: Ensure the mobile phase pH is appropriate for the analytes. For repaglinide, which has acidic and basic properties, a mobile phase pH around 2.7 to 4.0 has been used effectively.[5][6] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate) to optimize peak shape and separation from interferences.[7]
-
Q3: My signal intensity for repaglinide metabolites is significantly lower than expected, suggesting ion suppression. How can I confirm and address this?
A3: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples.[8] Here’s a systematic approach to confirm and mitigate it:
Confirmation of Ion Suppression:
-
Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram. A constant flow of a standard solution of your analyte is introduced into the mobile phase after the analytical column. A dip in the baseline signal upon injection of a blank plasma extract indicates the retention time at which suppression occurs.[4][7]
-
Post-Extraction Spike: This quantitative method assesses the extent of matrix effects. A known amount of the analyte is spiked into a blank plasma sample after the extraction process. The response is then compared to that of the analyte in a neat solution (e.g., mobile phase). A lower response in the matrix sample confirms ion suppression.[3]
Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to reduce ion suppression is to remove the interfering matrix components.[3] See the detailed protocols below for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
-
Chromatographic Separation: Adjust your LC method to chromatographically separate your analytes from the suppression zones identified by post-column infusion. This can involve changing the gradient, flow rate, or column chemistry.[2]
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing more accurate quantification.[9]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
This guide outlines the experimental workflow to determine if you are experiencing matrix effects.
Caption: Workflow for diagnosing and quantifying matrix effects.
Guide 2: Selecting a Sample Preparation Method
This guide provides a decision tree for choosing an appropriate sample preparation technique to minimize matrix effects.
Caption: Decision guide for sample preparation method selection.
Repaglinide Metabolic Pathway
The metabolism of repaglinide is primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4 in the liver.[10] Understanding this pathway is crucial for identifying and quantifying its metabolites.
Caption: Simplified metabolic pathway of repaglinide.
Experimental Protocols
Protein Precipitation (PPT)
A rapid and straightforward method, but often results in a less clean extract.[11]
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.[12]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
This technique offers a cleaner extract compared to PPT by partitioning the analytes into an immiscible organic solvent.
-
To 200 µL of human plasma, add the internal standard.
-
Adjust the pH of the plasma sample to be at least 2 pH units above the pKa of basic analytes or 2 pH units below the pKa of acidic analytes to ensure they are in their neutral form.[13]
-
Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes to facilitate the extraction.
-
Centrifuge at 5,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for injection.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analytes of interest.[14]
-
Condition the SPE Cartridge: Wash the cartridge (e.g., a C18 or polymeric reversed-phase sorbent) sequentially with 1 mL of methanol (B129727) and 1 mL of water.
-
Load the Sample: Dilute 200 µL of plasma with 200 µL of water and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the repaglinide and its metabolites with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Data Summary
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Cleanliness | Throughput |
| Protein Precipitation (PPT) | 30 - 50% (Ion Suppression) | > 90% | Low | High |
| Liquid-Liquid Extraction (LLE) | 10 - 25% (Ion Suppression) | 70 - 95% | Medium | Medium |
| Solid-Phase Extraction (SPE) | < 15% | > 85% | High | Low to Medium |
Note: The values presented are typical ranges and can vary depending on the specific method, analyte, and instrumentation.
Physicochemical Properties of Repaglinide for Method Development
| Property | Value | Implication for Analysis |
| Molecular Weight | 452.57 g/mol | Suitable for mass spectrometry detection. |
| LogP | 3.97 | Indicates good solubility in organic solvents, favorable for LLE.[6] |
| pKa | 4.3 (acidic), 6.1 (basic) | pH adjustment is critical for efficient extraction in LLE and SPE. |
| Protein Binding | > 98% | Efficient protein disruption is necessary during sample preparation. |
Data sourced from PubChem and other literature.[6][15]
References
- 1. zefsci.com [zefsci.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches | Semantic Scholar [semanticscholar.org]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. ClinPGx [clinpgx.org]
- 11. clinichrom.com [clinichrom.com]
- 12. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid-liquid extraction [scioninstruments.com]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
dealing with co-eluting interferences in 3'-Hydroxy Repaglinide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during the analysis of 3'-Hydroxy Repaglinide (B1680517).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of co-eluting interferences in the analysis of 3'-Hydroxy Repaglinide?
Co-eluting interferences in the analysis of 3'-Hydroxy Repaglinide can originate from several sources:
-
Isomeric Metabolites: A critical consideration is the presence of other hydroxylated metabolites of Repaglinide. Notably, recent studies have identified 4'-Hydroxy Repaglinide as the main metabolite produced by the enzyme CYP2C8, not 3'-Hydroxy Repaglinide as previously thought.[1] These isomers can have very similar chromatographic behavior, leading to co-elution.
-
Matrix Effects: When analyzing biological samples such as plasma or urine, endogenous components of the matrix can co-elute with the analyte and interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement.[2][3][4] Common interferences include phospholipids (B1166683) and other endogenous metabolites.[3][4]
-
Repaglinide and its Degradation Products: The parent drug, Repaglinide, if present at high concentrations, or its degradation products formed during sample storage or processing, can potentially interfere with the analysis.[5]
-
Contaminants: Impurities from reagents, solvents, or sample collection tubes can introduce interfering peaks into the chromatogram.
Q2: My 3'-Hydroxy Repaglinide peak is showing signs of co-elution (e.g., peak fronting, tailing, or a broader peak than expected). What are the initial troubleshooting steps?
Initial troubleshooting should focus on confirming the presence of a co-eluting species and identifying its nature.
-
Review Chromatographic Data: Carefully examine the peak shape of your analyte. Asymmetry or shoulders on the peak are strong indicators of co-elution.
-
Examine Mass Spectra: Analyze the mass spectrum across the entire peak. A change in the relative abundance of ions across the peak suggests the presence of more than one compound.
-
Inject a Blank Matrix Sample: Prepare and inject a blank matrix sample (e.g., plasma from a drug-free subject) that has undergone the same extraction procedure. This will help identify interferences originating from the biological matrix.
-
Inject a Standard Solution: Inject a pure standard of 3'-Hydroxy Repaglinide to verify its retention time and peak shape under your current chromatographic conditions.
Q3: How can I modify my LC method to resolve 3'-Hydroxy Repaglinide from co-eluting interferences?
Optimizing your liquid chromatography (LC) method is a key strategy to resolve co-eluting peaks.
-
Gradient Optimization: Adjusting the gradient slope can improve separation. A shallower gradient can increase the resolution between closely eluting compounds.
-
Mobile Phase Modification:
-
pH: Altering the pH of the mobile phase can change the ionization state of the analyte and interfering compounds, thereby affecting their retention.
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol, or a combination) can alter the selectivity of the separation.
-
-
Column Selection:
-
Stationary Phase: Employing a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, pentafluorophenyl) can provide alternative selectivity.
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and resolution.
-
-
Flow Rate: Reducing the flow rate can sometimes improve the resolution of closely eluting peaks.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may affect separation.
Q4: What sample preparation techniques can help minimize matrix effects and co-eluting interferences?
A robust sample preparation method is crucial for removing potential interferences before LC-MS analysis.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least selective method and may not effectively remove all matrix components, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. Optimization of the extraction solvent and pH is critical.
-
Solid-Phase Extraction (SPE): SPE provides the highest degree of selectivity and can effectively remove a wide range of interferences. Different sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) can be utilized to specifically retain the analyte while washing away interfering substances.
Troubleshooting Guide: Dealing with Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving co-elution issues in the analysis of 3'-Hydroxy Repaglinide.
Step 1: Problem Identification
| Symptom | Potential Cause | Initial Action |
| Asymmetric peak shape (fronting, tailing, shoulders) | Co-eluting interference | Visually inspect chromatogram, compare with a pure standard. |
| Inconsistent peak area or height | Ion suppression/enhancement from a co-eluting matrix component | Evaluate matrix effects by comparing analyte response in neat solution versus post-extraction spiked matrix. |
| Shifting retention time | Matrix effects or column degradation | Inject blank matrix and standard solutions to check for shifts. |
Step 2: Interference Source Investigation
Step 3: Method Optimization Workflow
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3'-Hydroxy Repaglinide-d5 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of 3'-Hydroxy Repaglinide-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in bioanalysis?
A1: this compound is a deuterated stable isotope-labeled internal standard (IS) for 3'-Hydroxy Repaglinide (B1680517), a metabolite of the anti-diabetic drug Repaglinide. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used to correct for variability in sample preparation and instrument response, ensuring accurate and precise quantification of the non-labeled analyte.
Q2: Why is achieving high sensitivity for this compound important?
A2: While the primary goal is to quantify the analyte, a stable and sensitive signal from the internal standard is crucial for reliable results. A weak or variable IS signal can compromise the accuracy and precision of the analyte's quantification, especially at the lower limit of quantification (LLOQ).
Q3: What are the typical mass transitions (MRM) for Repaglinide and its metabolites?
A3: For Repaglinide, a common transition monitored in positive ion mode is m/z 453.3 > 162.2.[1] The transitions for 3'-Hydroxy Repaglinide and its deuterated internal standard would be specific to their molecular weights and fragmentation patterns, which should be determined empirically by direct infusion into the mass spectrometer.
Q4: Which sample preparation technique is most effective for Repaglinide and its metabolites?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective techniques. LLE with solvents like tert-butyl methyl ether has shown high recovery rates for Repaglinide (around 96%).[1] Protein precipitation (PP) is a simpler method but may result in higher matrix effects.[2][3] The choice depends on the required level of cleanliness and the complexity of the biological matrix.[3]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: I am observing a consistently low signal for this compound. What are the potential causes and how can I troubleshoot this?
A: Low signal intensity can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.
Potential Causes & Solutions:
-
Suboptimal Ionization:
-
Inefficient Extraction:
-
Solution: Optimize the extraction procedure. If using LLE, experiment with different organic solvents. For SPE, ensure the correct sorbent and elution solvents are used. Recovery can be tested by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.[5]
-
-
Matrix Effects (Ion Suppression):
-
Mass Spectrometer Tuning:
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: The chromatographic peak for this compound is broad and shows significant tailing. What could be the issue?
A: Poor peak shape can negatively impact integration and, consequently, quantification accuracy.
Potential Causes & Solutions:
-
Column Degradation:
-
Solution: The stationary phase of the analytical column can degrade over time, especially with aggressive mobile phases or insufficient sample cleanup. Try flushing the column according to the manufacturer's instructions or replace it if necessary.[7]
-
-
Inappropriate Mobile Phase:
-
Solution: Ensure the mobile phase composition is optimal. The organic solvent (e.g., acetonitrile, methanol) and aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) ratio affects peak shape.[4][8] Also, ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.
-
-
Secondary Interactions:
-
Solution: Residual silanol (B1196071) groups on the column can cause peak tailing for basic compounds. Using a modern, end-capped C18 column can minimize these interactions.[3] Adding a small amount of an amine modifier like triethylamine (B128534) to the mobile phase can also help, though this is less common with MS detection.
-
Issue 3: High Background Noise or Interferences
Q: I am seeing high background noise or interfering peaks near the retention time of my internal standard. How can I resolve this?
A: High background noise can compromise the signal-to-noise ratio, making it difficult to achieve a low LLOQ.
Potential Causes & Solutions:
-
Contaminated Solvents or System:
-
Solution: Use high-purity, LC-MS grade solvents and additives.[7] Flush the LC system thoroughly to remove any contaminants.
-
-
Matrix Interferences:
-
Solution: As with ion suppression, improving the sample cleanup procedure is the most effective way to remove interfering compounds from the matrix.[3]
-
-
Carryover:
-
Solution: Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the autosampler wash procedure by using a stronger wash solvent.
-
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods developed for Repaglinide analysis in human plasma.[1]
-
Sample Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.
-
pH Adjustment: Add 50 µL of ammonium acetate (B1210297) buffer (pH 4.5) and vortex briefly.
-
Extraction: Add 1 mL of tert-butyl methyl ether, vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue with 100 µL of the mobile phase.
-
Injection: Inject 5-10 µL into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
The following table summarizes typical starting conditions for the analysis of Repaglinide and its metabolites. These should be optimized for this compound.
| Parameter | Recommended Condition |
| LC Column | C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[4][8] |
| Mobile Phase B | Acetonitrile or Methanol[1][4] |
| Flow Rate | 0.3 - 0.4 mL/min[1][4] |
| Column Temp. | 30 - 40°C[1][4] |
| Injection Vol. | 5 - 10 µL[1][4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| IS Voltage | ~5500 V[1] |
| Source Temp. | ~550°C[1] |
Quantitative Data Summary
The table below presents a summary of method validation parameters reported for Repaglinide, which can serve as a benchmark when developing a method for its hydroxylated metabolite.
| Parameter | Reported Value (Repaglinide) | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Mean Recovery | ~96% | [1] |
| Intra-day Precision (CV%) | 1.43 - 3.29% | [9] |
| Inter-day Precision (CV%) | 1.14 - 4.11% | [9] |
Visualizations
Caption: General bioanalytical workflow for this compound.
Caption: Troubleshooting workflow for low signal intensity.
Caption: Diagram illustrating matrix effects (ion suppression).
References
- 1. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 2. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 3'-Hydroxy Repaglinide-d5 in Human Plasma
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Hydroxy Repaglinide in human plasma, using 3'-Hydroxy Repaglinide-d5 as the internal standard (IS). The validation process detailed herein adheres to the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring the reliability, accuracy, and precision of the method for pharmacokinetic and other clinical studies.
This document is intended for researchers, scientists, and drug development professionals, offering a comparison of the method's performance against standard FDA acceptance criteria and providing detailed experimental protocols and supporting data.
Introduction to 3'-Hydroxy Repaglinide and Bioanalytical Method Validation
Repaglinide is an antidiabetic drug primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4.[1][2] One of its major metabolites is 3'-Hydroxy Repaglinide (M4), formed through hydroxylation on the piperidine (B6355638) ring, a reaction primarily catalyzed by CYP2C8.[1][2] Accurate quantification of this metabolite is crucial for understanding the complete pharmacokinetic profile of repaglinide.
LC-MS/MS is the preferred bioanalytical technique for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and throughput. A robust and validated bioanalytical method is a prerequisite for regulatory submission of new drug applications. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the method.
Experimental Protocols
This section details the methodologies for the sample preparation, chromatographic separation, and mass spectrometric detection for the quantification of 3'-Hydroxy Repaglinide.
Method A: UPLC-MS/MS with Liquid-Liquid Extraction
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (50 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 6000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 2.5 minutes, hold at 90% B for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
System: Sciex Triple Quad 6500
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3'-Hydroxy Repaglinide: m/z 469.3 → 162.2
-
This compound: m/z 474.3 → 162.2
-
-
Key Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Collision Gas: 9 psi
-
-
Data Presentation and Performance Comparison
The following tables summarize the quantitative performance data for the validated LC-MS/MS method, compared against the typical FDA acceptance criteria.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result | FDA Acceptance Criteria |
| Calibration Curve Range | 0.5 - 500 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| LLOQ | 0.5 ng/mL | - |
| LLOQ Accuracy (% Bias) | -4.8% to 6.2% | Within ±20% of nominal value |
| LLOQ Precision (%CV) | ≤ 8.5% | ≤ 20% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% Bias) (n=18) | FDA Acceptance Criteria (%CV and % Bias) |
| LQC | 1.5 | 6.2 | -3.1 | 7.5 | -2.4 | ≤ 15% (for LQC, MQC, HQC) |
| MQC | 75 | 4.1 | 1.8 | 5.3 | 2.5 | Within ±15% of nominal value |
| HQC | 400 | 3.5 | -0.9 | 4.8 | -1.2 | (for LQC, MQC, HQC) |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Factor | IS Normalized Matrix Factor | FDA Acceptance Criteria |
| LQC | 1.5 | 92.5 | 0.97 | 1.01 | Recovery should be consistent and reproducible. IS normalized matrix factor %CV should be ≤ 15%. |
| MQC | 75 | 94.1 | 0.95 | 0.99 | |
| HQC | 400 | 93.3 | 0.96 | 1.00 |
Table 4: Stability
| Stability Condition | Duration | QC Level | Mean % Bias from Nominal | FDA Acceptance Criteria |
| Bench-top | 8 hours at Room Temp. | LQC & HQC | -5.2% to -3.8% | Within ±15% of nominal concentration |
| Freeze-thaw | 3 cycles | LQC & HQC | -6.1% to -4.5% | Within ±15% of nominal concentration |
| Long-term | 90 days at -80°C | LQC & HQC | -8.3% to -7.1% | Within ±15% of nominal concentration |
| Post-preparative | 48 hours in Autosampler | LQC & HQC | -2.9% to -1.7% | Within ±15% of nominal concentration |
Mandatory Visualization
References
4'-Hydroxy Repaglinide: The Scientifically Validated CYP2C8 Marker Over the Misidentified 3'-Hydroxy Repaglinide
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 2C8 (CYP2C8) activity is crucial for understanding drug metabolism and potential drug-drug interactions. While both 3'-Hydroxy Repaglinide (B1680517) and 4'-Hydroxy Repaglinide have been associated with the metabolism of the anti-diabetic drug Repaglinide, recent scientific evidence has unequivocally identified 4'-Hydroxy Repaglinide as the primary and specific metabolite generated by CYP2C8. This guide provides a comprehensive comparison, supported by experimental data, to clarify this distinction and establish 4'-Hydroxy Repaglinide as the appropriate marker for CYP2C8 activity.
Recent studies have corrected a previous misidentification in the scientific literature. It is now understood that the hydroxylation of Repaglinide by CYP2C8 occurs at the 4-position of the piperidine (B6355638) ring, not the 3-position.[1] This finding is critical for the accurate in vitro and in vivo probing of CYP2C8 activity.
Data Presentation: Quantitative Comparison of Repaglinide Metabolism
The following table summarizes key quantitative data that underscores the specificity of 4'-Hydroxy Repaglinide formation by CYP2C8, in contrast to the broader metabolic profile of Repaglinide involving other enzymes like CYP3A4.
| Parameter | CYP2C8 | CYP3A4 | In Vitro System | Reference |
| Primary Hydroxylated Metabolite | 4'-Hydroxy Repaglinide (M4) | M1 (aromatic amine) | Recombinant Human CYPs | [2][3] |
| Rate of Metabolite Formation (pmol/min/pmol CYP) | 2.5 (for M4) | 0.1 (for M4) | Recombinant Human CYPs (Supersomes™) | [2][3] |
| Michaelis Constant (Km) for 4'-Hydroxylation (µM) | 5.4 | Not a primary pathway | Recombinant Human CYP2C8 | [1] |
| Michaelis Constant (Km) for 4'-Hydroxylation (µM) | 10.2 | Not a primary pathway | Pooled Human Liver Microsomes | [1] |
| Fraction Metabolized (fm) for Repaglinide | ~0.76 | ~0.24 | Human Liver Microsomes (in 50 mM phosphate (B84403) buffer) | [4] |
Metabolic Pathway of Repaglinide
The metabolism of Repaglinide is primarily carried out by two key cytochrome P450 enzymes, CYP2C8 and CYP3A4. CYP2C8 is specifically responsible for the formation of 4'-Hydroxy Repaglinide (also referred to as M4). In contrast, CYP3A4 primarily catalyzes the formation of other metabolites, such as the aromatic amine M1. This distinction makes the measurement of 4'-Hydroxy Repaglinide a selective indicator of CYP2C8 activity.
Caption: Metabolic pathway of Repaglinide highlighting the specific role of CYP2C8.
Experimental Protocols
Objective: To determine the in vitro activity of CYP2C8 by measuring the formation of 4'-Hydroxy Repaglinide from Repaglinide.
Materials:
-
Repaglinide
-
4'-Hydroxy Repaglinide (as a reference standard)
-
Human Liver Microsomes (HLM) or recombinant human CYP2C8 enzymes (e.g., Supersomes™)
-
NADPH regenerating system (or β-NADPH)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Experimental Workflow:
Caption: A typical experimental workflow for assessing CYP2C8 activity.
Detailed Methodologies:
-
Incubation Setup: In a microcentrifuge tube, pre-incubate Repaglinide (at various concentrations to determine kinetics, e.g., 0.5-50 µM) with either human liver microsomes (e.g., 0.1-0.5 mg/mL protein) or recombinant CYP2C8 in a phosphate buffer (pH 7.4) at 37°C for approximately 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system or β-NADPH (final concentration of 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is within the linear range for metabolite formation.
-
Reaction Termination: Stop the reaction by adding a sufficient volume of cold acetonitrile (e.g., 2 volumes). This will precipitate the proteins.
-
Sample Preparation: Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate. If necessary, dilute the supernatant with an appropriate solvent. Analyze the sample using a validated LC-MS/MS method to quantify the concentration of 4'-Hydroxy Repaglinide. An internal standard should be used to ensure accuracy.
-
Data Analysis: Calculate the rate of formation of 4'-Hydroxy Repaglinide, typically expressed as pmol of metabolite formed per minute per milligram of microsomal protein or per pmol of CYP enzyme. If multiple substrate concentrations were used, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.
Conclusion
The available scientific evidence strongly supports the use of 4'-Hydroxy Repaglinide as a specific and reliable marker for CYP2C8 activity. The formation of this metabolite is predominantly catalyzed by CYP2C8, with minimal contribution from other major drug-metabolizing enzymes like CYP3A4. In contrast, the previously considered 3'-Hydroxy Repaglinide has been shown to be a misidentification of the actual metabolite. For accurate and reproducible results in drug metabolism and interaction studies, it is imperative that researchers utilize 4'-Hydroxy Repaglinide for the assessment of CYP2C8 function. The use of deuterated standards, such as 4'-Hydroxy Repaglinide-d5, in conjunction with LC-MS/MS analysis, can further enhance the precision and accuracy of these assessments.
References
- 1. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Estimation of the Contribution of CYP2C8 and CYP3A4 in Repaglinide Metabolism by Human Liver Microsomes Under Various Buffer Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Repaglinide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of the anti-diabetic drug repaglinide (B1680517) and its major metabolites. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are evaluated based on experimental data from various studies. Detailed methodologies and validation parameters are presented to aid researchers in selecting the most suitable method for their specific needs.
Overview of Analytical Methods
The analysis of repaglinide and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The primary analytical techniques employed are HPLC, HPTLC, and LC-MS/MS. Each method offers distinct advantages in terms of sensitivity, specificity, speed, and cost.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. It offers good resolution and sensitivity, particularly when coupled with UV or fluorescence detectors.
-
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that is valued for its simplicity, cost-effectiveness, and high sample throughput. It allows for the simultaneous analysis of multiple samples.
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is the gold standard for bioanalytical studies due to its ability to quantify low concentrations of drugs and their metabolites in complex biological matrices.
Quantitative Data Presentation
The following tables summarize the validation parameters for the different analytical methods used for the determination of repaglinide and its metabolites.
Table 1: Comparison of HPLC Methods for Repaglinide
| Parameter | HPLC-UV[1][2] | HPLC-Fluorescence[3] |
| Linearity Range | 20-200 ng/mL | 10-500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 10 ng/mL | Not Reported |
| Limit of Quantification (LOQ) | 20 ng/mL | 10 ng/mL |
| Accuracy (% Recovery) | 89.95-105.75% | 98.6-112% |
| Precision (%RSD) | Intra-day: 3.90-6.67% Inter-day: 5.21-11.84% | Intra-day: ≤8.30% Inter-day: ≤8.30% |
Table 2: Comparison of HPTLC Methods for Repaglinide
| Parameter | HPTLC-Densitometry Method 1[4][5] | HPTLC-Densitometry Method 2[6] |
| Linearity Range | 100-500 ng/band | 500-2500 ng/band |
| Correlation Coefficient (r²) | >0.998 | 0.9988 |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Accuracy (% Recovery) | 98.89-100.9% | 99-100% |
| Precision (%RSD) | Intra-day: 0.82-1.45% Inter-day: 1.02-1.89% | <2% |
Table 3: Comparison of LC-MS/MS Methods for Repaglinide and its Metabolites
| Parameter | Repaglinide[7][8] | Metabolites (M1, M2, M4)[9][10] |
| Linearity Range | 0.021-21.7 ng/mL | Not specified |
| Correlation Coefficient (r²) | >0.99 | Not specified |
| Limit of Detection (LOD) | Not Reported | Not specified |
| Limit of Quantification (LOQ) | 0.021 ng/mL | Not specified |
| Accuracy (% Recovery) | 85-115% | Not specified |
| Precision (%RSD) | <15% | Not specified |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Repaglinide in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction. To 1 mL of plasma, add an internal standard (indomethacin), and extract with ethyl acetate (B1210297) at pH 7.4. Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: Purospher STAR C-18 (4.8 mm x 150 mm; 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) and 0.01 M ammonium (B1175870) formate (B1220265) buffer (pH 2.7) in a 60:40 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 245 nm.
-
Retention Time: Repaglinide: ~6.2 min; Indomethacin: ~5.3 min.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Repaglinide[4]
-
Sample Preparation: For bulk drug, dissolve in methanol (B129727). For nanoemulsion, extract with methanol by sonication and centrifuge.
-
Chromatographic Conditions:
-
Stationary Phase: TLC aluminum plates precoated with silica (B1680970) gel 60F-254.
-
Mobile Phase: Chloroform:methanol:ammonia:glacial acetic acid (7.5:1.5:0.9:0.1, v/v/v/v).
-
Application: Apply samples as bands.
-
Development: Develop the plate in a saturated chamber.
-
Detection: Densitometric scanning at 288 nm.
-
Rf Value: 0.38 ± 0.02.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Repaglinide and Metabolites[7][8]
-
Sample Preparation: Simple protein precipitation. To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent like acetonitrile containing an internal standard. Vortex and centrifuge. Inject the supernatant.
-
Chromatographic Conditions:
-
Column: Chromolith RP-18e.
-
Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.
-
Flow Rate: Time-programmed gradient.
-
Total Run Time: Approximately 3.5 min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for repaglinide and each metabolite are monitored.
-
Mandatory Visualizations
Metabolic Pathway of Repaglinide
Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C8.[9][10][11] The major metabolites are M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine (B6355638) ring).[11]
Metabolic pathway of repaglinide.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of repaglinide and its metabolites using HPLC, HPTLC, and LC-MS/MS.
HPLC Workflow
Typical experimental workflow for HPLC analysis.
HPTLC Workflow
Typical experimental workflow for HPTLC analysis.
LC-MS/MS Workflow
Typical experimental workflow for LC-MS/MS analysis.
References
- 1. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 8. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
Comparative Stability Analysis: 3'-Hydroxy Repaglinide-d5 versus Non-Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Comparative Stability of Deuterated and Non-Deuterated 3'-Hydroxy Repaglinide (B1680517)
This guide provides a comparative overview of the stability of 3'-Hydroxy Repaglinide-d5 and its non-deuterated counterpart. In the landscape of pharmaceutical analysis and drug metabolism studies, the use of deuterated internal standards has become the gold standard, enhancing the accuracy and reliability of bioanalytical methods.[1][2][3] This document delves into the theoretical underpinnings of the stability differences between these two compounds and presents a proposed experimental framework for their direct comparison, based on established regulatory guidelines.
Theoretical Framework for Stability
The primary theoretical basis for expecting a difference in stability between this compound and the non-deuterated standard lies in the Kinetic Isotope Effect (KIE) . The substitution of hydrogen with its heavier isotope, deuterium (B1214612), results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4][5] This increased bond strength can lead to a higher activation energy required for chemical reactions involving the cleavage of this bond, potentially slowing down degradation processes.[2][3][4] Consequently, deuterated compounds may exhibit enhanced metabolic stability.[2][6]
Proposed Experimental Design for Comparative Stability Assessment
To empirically determine the comparative stability, a forced degradation study is recommended. The protocol outlined below is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and adapted from published stability studies on the parent drug, Repaglinide.[7][8][9][10][11]
Objective
To compare the degradation profiles of this compound and non-deuterated 3'-Hydroxy Repaglinide under various stress conditions and to identify any significant differences in their stability.
Materials
-
This compound
-
3'-Hydroxy Repaglinide (non-deuterated standard)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer
-
Photostability chamber
-
Oven
Experimental Protocol
-
Preparation of Stock Solutions: Prepare separate stock solutions of this compound and the non-deuterated standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions: Expose the stock solutions of both compounds to the following stress conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl and reflux for a specified period (e.g., 5 hours).[12]
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH and reflux for a specified period (e.g., 5 hours).[12]
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂ and keep at room temperature for a specified period.[12]
-
Thermal Degradation: Expose solid samples of both compounds to dry heat at a specified temperature (e.g., 60°C) for a set time.[12]
-
Photolytic Degradation: Expose solutions of both compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12]
-
-
Sample Analysis: Following exposure to stress conditions, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples against a freshly prepared standard solution of the respective compound.
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength or MS.
-
Column Temperature: Ambient or controlled.
-
Data Presentation: A Hypothetical Comparison
The following table summarizes the expected outcomes of a comparative forced degradation study, based on the theoretical principles of the kinetic isotope effect. The percentage of degradation is a hypothetical value for illustrative purposes.
| Stress Condition | Parameter | 3'-Hydroxy Repaglinide (Non-Deuterated) | This compound |
| Acid Hydrolysis | % Degradation | Expected to be higher | Expected to be lower |
| Number of Degradants | >1 | Potentially fewer or same | |
| Base Hydrolysis | % Degradation | Expected to be higher | Expected to be lower |
| Number of Degradants | >1 | Potentially fewer or same | |
| Oxidation | % Degradation | Expected to be higher | Expected to be lower |
| Number of Degradants | >1 | Potentially fewer or same | |
| Thermal Stress | % Degradation | Expected to be higher | Expected to be lower |
| Number of Degradants | >1 | Potentially fewer or same | |
| Photolytic Stress | % Degradation | Similar | Similar |
| Number of Degradants | Similar | Similar |
Visualizing the Metabolic Context
3'-Hydroxy Repaglinide is a metabolite of the anti-diabetic drug Repaglinide. Its formation is primarily mediated by cytochrome P450 enzymes in the liver. It is worth noting that some research suggests the major metabolite is 4'-Hydroxy Repaglinide, not 3'-Hydroxy Repaglinide.[13] The following diagram illustrates the metabolic pathway.
The following diagram illustrates a generalized workflow for the proposed comparative stability study.
Conclusion
While direct experimental data is pending, the principles of the kinetic isotope effect suggest that this compound is likely to exhibit greater stability against chemical degradation compared to its non-deuterated counterpart, particularly in reactions where C-H bond cleavage is the rate-limiting step. The proposed experimental protocol provides a robust framework for verifying this hypothesis and generating critical data for the development and validation of bioanalytical methods. The enhanced stability of deuterated standards underscores their value in providing accurate and reproducible results in pharmaceutical research.[7]
References
- 1. How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations – Pharma Stability [pharmastability.com]
- 2. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Heavy water - Wikipedia [en.wikipedia.org]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ijcrt.org [ijcrt.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. benchchem.com [benchchem.com]
- 13. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of 3'-Hydroxy Repaglinide-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the isotopic purity of 3'-Hydroxy Repaglinide-d5, a deuterated metabolite of the anti-diabetic drug Repaglinide. Understanding the isotopic purity of stable isotope-labeled internal standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the common analytical techniques used for this assessment, presents available data for this compound and its alternatives, and provides detailed experimental protocols.
Data Presentation: Comparison of Isotopic Purity
The isotopic purity of a deuterated compound is a key quality attribute, indicating the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. A higher isotopic purity minimizes interference from unlabeled or partially labeled species in sensitive analytical methods. Below is a comparison of this compound with other relevant deuterated standards. While detailed isotopic distribution from a Certificate of Analysis (CoA) for this compound is not publicly available, the table includes specifications for a closely related compound, Repaglinide-d5, to serve as a benchmark. Researchers should always request a lot-specific CoA from the vendor for detailed isotopic distribution data.
| Compound | Chemical Formula | CAS Number | Stated Isotopic Purity | Isotopic Distribution (d-species) |
| This compound | C27H31D5N2O5 | 1352792-15-4 | Not Publicly Available | CoA Should be Requested from Vendor |
| Repaglinide-d5 | C27H31D5N2O4 | 1217709-85-7 | ≥99% deuterated forms (d1-d5)[1] | CoA Should be Requested from Vendor |
| Repaglinide M1-d5 | C22H23D5N2O4 | 2519482-60-9 | Not Publicly Available | CoA Should be Requested from Vendor |
| Repaglinide M4 Metabolite-d7 | C27H29D7N2O5 | Not Available | Not Publicly Available | CoA Should be Requested from Vendor |
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a fundamental technique for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be determined.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Accurately weigh a small amount of the deuterated standard (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL.
-
Further dilute the stock solution to a working concentration of approximately 1 µg/mL.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum in the expected m/z range for the unlabeled compound and its deuterated isotopologues.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled compound (d0) and the corresponding peaks for each deuterated species (d1, d2, d3, d4, d5, etc.).
-
Calculate the relative intensity of each peak.
-
The isotopic purity is determined by the percentage of the desired deuterated species (e.g., d5) relative to the sum of all isotopologue intensities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic enrichment at specific sites. Both ¹H NMR and ²H NMR can be employed.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the deuterated compound and dissolve it in a high-purity deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Analysis:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons at the positions where deuterium labeling is expected.
-
Compare the integral of these signals to the integral of a signal from a non-deuterated position in the molecule.
-
The reduction in the integral value at the labeled positions corresponds to the degree of deuteration at that site.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment.
Caption: Decision Tree for Internal Standard Selection.
References
A Framework for Inter-Laboratory Comparison of 3'-Hydroxy Repaglinide-d5 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of 3'-Hydroxy Repaglinide (B1680517), a primary metabolite of the anti-diabetic drug Repaglinide, using its deuterated internal standard, 3'-Hydroxy Repaglinide-d5. The objective of such a study is to evaluate the reproducibility, reliability, and consistency of a validated bioanalytical method across different laboratories. Ensuring analytical uniformity is critical for the successful application of pharmacokinetic and toxicokinetic studies in drug development.
Repaglinide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, to several metabolites, including 3'-Hydroxy Repaglinide (M4).[1][2][3] The quantification of this metabolite is crucial for understanding the drug's metabolic profile. The use of a stable isotope-labeled internal standard like this compound is best practice for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[4][5]
While specific inter-laboratory comparison data for this compound is not publicly available, this guide proposes a study design and experimental protocol based on established principles of bioanalytical method validation and data from studies on Repaglinide and other similar compounds.[6][7][8][9]
Proposed Study Design for Inter-Laboratory Comparison
Objective: To assess the precision, accuracy, and overall reproducibility of a standardized LC-MS/MS method for the quantification of 3'-Hydroxy Repaglinide in human plasma across multiple laboratories, using this compound as the internal standard.
Participating Laboratories: A minimum of three independent laboratories with expertise in bioanalytical method validation and LC-MS/MS analysis should be enrolled.
Study Samples:
-
Calibration Standards: A full set of calibration standards prepared in human plasma.
-
Quality Control (QC) Samples: QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Blinded Samples: A set of blinded samples prepared by a central facility to assess the accuracy of each participating laboratory.
Detailed Experimental Protocol
This protocol is a representative example and should be validated in each laboratory before the inter-laboratory comparison begins.
1. Materials and Reagents:
-
Reference Standards: 3'-Hydroxy Repaglinide and this compound.[10][11]
-
Human Plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure)
2. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for 3'-Hydroxy Repaglinide and this compound must be optimized.
Data Presentation and Acceptance Criteria
All quantitative data from the participating laboratories should be summarized in the following tables for direct comparison.
Table 1: Comparison of Calibration Curve Performance
| Laboratory | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| Lab A | 0.5 - 500 | ≥ 0.99 | 1/x² |
| Lab B | 0.5 - 500 | ≥ 0.99 | 1/x² |
| Lab C | 0.5 - 500 | ≥ 0.99 | 1/x² |
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99 for all laboratories.
Table 2: Inter-Laboratory Comparison of Accuracy and Precision for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | Lab A | |||
| Lab B | |||||
| Lab C | |||||
| LQC | 1.5 | Lab A | |||
| Lab B | |||||
| Lab C | |||||
| MQC | 75 | Lab A | |||
| Lab B | |||||
| Lab C | |||||
| HQC | 400 | Lab A | |||
| Lab B | |||||
| Lab C |
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision should not exceed 15% CV (20% for LLOQ).[9]
Table 3: Analysis of Blinded Samples
| Blinded Sample ID | Nominal Conc. (ng/mL) | Lab A Measured Conc. (ng/mL) | Lab B Measured Conc. (ng/mL) | Lab C Measured Conc. (ng/mL) | Inter-Lab Mean | Inter-Lab %CV |
| BS-01 | [Value] | |||||
| BS-02 | [Value] | |||||
| BS-03 | [Value] | |||||
| BS-04 | [Value] |
Acceptance Criterion: At least 2/3 of the blinded samples from each laboratory should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for the quantification of 3'-Hydroxy Repaglinide.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jchps.com [jchps.com]
- 7. benchchem.com [benchchem.com]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. 3’-Hydroxy Repaglinide-d5(Mixture of Diastereomers) [lgcstandards.com]
- 11. medchemexpress.com [medchemexpress.com]
Evaluating Novel Compounds as UGT Substrates: A Comparative Guide for Drug Metabolism Research
For Immediate Release
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate novel compounds, such as 3'-Hydroxy Repaglinide-d5, as potential substrates for UDP-glucuronosyltransferase (UGT) enzymes. While direct experimental data on the glucuronidation of 3'-Hydroxy Repaglinide (B1680517) and its deuterated isotopologue is not currently available in published literature, this document offers a comparative analysis of known substrates for relevant UGT isoforms, detailed experimental protocols, and the metabolic context of the parent drug, repaglinide.
A critical and recent finding that reshapes our understanding of repaglinide metabolism is the re-identification of the major CYP2C8 metabolite as 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide. This guide incorporates this pivotal correction and underscores the need for further investigation into the subsequent metabolic pathways of this corrected metabolite, including its potential for glucuronidation.
Repaglinide Metabolism: A Revised Perspective
Repaglinide, an oral antidiabetic agent, is primarily metabolized in the liver by both Phase I and Phase II enzymes. The initial oxidative metabolism is predominantly carried out by cytochrome P450 enzymes CYP2C8 and CYP3A4. This is followed by Phase II glucuronidation, a process that conjugates glucuronic acid to the drug or its metabolites, rendering them more water-soluble and readily excretable. The key UGT enzymes involved in the direct glucuronidation of repaglinide are UGT1A1 and UGT1A3.
Recent structural analysis has corrected a long-standing assumption in the metabolic pathway of repaglinide. The principal metabolite formed by CYP2C8 is now identified as 4'-hydroxyrepaglinide . The potential for this hydroxylated metabolite to undergo further glucuronidation remains an open area for investigation. The hydroxyl group introduced in this metabolite provides a potential site for UGT-mediated conjugation.
Comparative Analysis of UGT Substrates
To provide a benchmark for evaluating novel compounds like 4'-Hydroxy Repaglinide-d5, the following table summarizes the kinetic parameters for known substrates of UGT1A1 and UGT2B7. UGT1A1 is of primary interest due to its role in repaglinide glucuronidation, while UGT2B7 is another major hepatic UGT enzyme. The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal reaction velocity, indicating the affinity of the enzyme for the substrate (a lower Km suggests higher affinity). The maximum reaction velocity (Vmax) represents the maximum rate of the reaction.
| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg) | Source |
| UGT1A1 | Estradiol | 11 - 13 | 820 - 1300 | [1] |
| Ethinylestradiol | 9.7 - 13 | 600 - 1200 | [1] | |
| Bilirubin | 0.1 - 0.3 | 70 - 210 | [1] | |
| 3,3′,4′-Trihydroxyflavone | 1.53 - 1.75 | 1920 - 1990 | [1] | |
| 3,6,4′-Trihydroxyflavone | 0.76 - 0.83 | 340 | [1] | |
| UGT2B7 | Morphine (M3G) | 420 (high affinity site) | Not Reported | [2] |
| Morphine (M6G) | 970 (high affinity site) | Not Reported | [2] | |
| Zidovudine (AZT) | Not Reported | Not Reported | [3] | |
| Naloxone | Not Reported | Not Reported | [4] |
Experimental Protocol for Evaluating UGT Substrate Potential
The following is a generalized protocol for determining if a novel compound, such as 4'-Hydroxy Repaglinide-d5, is a substrate for a specific UGT enzyme and for determining its kinetic parameters.
1. Materials and Reagents:
-
Test compound (e.g., 4'-Hydroxy Repaglinide-d5)
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT2B7) or human liver microsomes (HLM)
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) and formic acid (for reaction termination and LC-MS/MS analysis)
-
Known substrate for the UGT isoform (positive control)
-
Internal standard for LC-MS/MS analysis
2. Incubation Conditions:
-
Enzyme Source: Recombinant UGTs (e.g., 0.1-0.5 mg/mL) or HLM (e.g., 0.5-1.0 mg/mL).
-
Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor: 5 mM UDPGA.
-
Activating Agent: 25-50 µg/mL alamethicin (to disrupt microsomal membrane latency).
-
Divalent Cation: 5-10 mM MgCl₂.
-
Substrate Concentration: A range of concentrations of the test compound should be used to determine kinetic parameters (e.g., 0.1 to 200 µM).
-
Incubation Time: A time course should be performed to ensure linearity of the reaction (e.g., 15-60 minutes).
-
Temperature: 37°C.
3. Assay Procedure:
-
Pre-incubate the enzyme, buffer, MgCl₂, and alamethicin at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound and UDPGA.
-
Incubate at 37°C for the predetermined linear time.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the glucuronide metabolite using a validated LC-MS/MS method.
4. Data Analysis:
-
Quantify the amount of glucuronide formed.
-
Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Conclusion
The evaluation of this compound as a substrate for specific UGT enzymes is an important step in fully characterizing the metabolic fate of repaglinide. However, this investigation must now be viewed through the lens of the recent structural correction of the major CYP2C8 metabolite to 4'-hydroxyrepaglinide. While direct experimental data on the glucuronidation of this metabolite is currently lacking, the comparative data and detailed protocols provided in this guide offer a robust framework for researchers to undertake these critical studies. By determining the kinetic parameters of 4'-hydroxyrepaglinide glucuronidation and comparing them to established UGT substrates, the scientific community can gain a more complete understanding of repaglinide's disposition and potential for drug-drug interactions.
References
- 1. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating the Nuances of Isomeric Metabolites: A Comparative Guide to the Mass Spectrometric Fragmentation of 3'- and 4'-Hydroxy Repaglinide
Recent studies have clarified that the primary metabolite of repaglinide (B1680517) formed by the cytochrome P450 enzyme CYP2C8 is 4'-hydroxyrepaglinide, contrary to earlier assumptions that identified it as 3'-hydroxyrepaglinide. This distinction is vital for accurate pharmacokinetic modeling and drug-drug interaction studies. Mass spectrometry is a powerful tool for distinguishing between such positional isomers, as the location of the hydroxyl group can significantly influence the fragmentation pathways.
Predicted Fragmentation Patterns: A Comparative Overview
Both 3'- and 4'-Hydroxy Repaglinide have the same precursor ion mass-to-charge ratio (m/z) of 470.59. However, the position of the hydroxyl group on the piperidine (B6355638) ring is expected to yield distinct product ions upon collision-induced dissociation (CID). The following table summarizes the predicted key fragment ions.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Origin of Fragment | Expected Relative Abundance Difference |
| 470.59 | 453.58 | Loss of water (-H₂O) from the hydroxylated piperidine ring. | The stability of the resulting ion may differ slightly between the two isomers, potentially leading to minor intensity variations. |
| 291.16 | Cleavage of the amide bond, retaining the hydroxylated piperidinyl-phenyl portion. | The position of the hydroxyl group may influence the stability of this fragment, possibly resulting in different relative abundances. | |
| 178.12 | Characteristic fragment of the hydroxylated piperidinyl-phenyl moiety. | This fragment is anticipated to be a key differentiator. The fragmentation of the piperidine ring itself is likely to be influenced by the hydroxyl position, leading to unique secondary fragments or abundance differences for this ion. | |
| 162.12 | Further fragmentation of the piperidinyl-phenyl moiety. | The fragmentation cascade leading to this ion will likely differ, providing another point of comparison. |
Note: The predictions above are based on general principles of mass spectrometry. The absence of direct comparative experimental data in the literature necessitates this theoretical approach.
Experimental Protocols
To differentiate and characterize 3'- and 4'-Hydroxy Repaglinide, a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following protocol is a composite based on established methods for repaglinide and its metabolites.
1. Sample Preparation (from in vitro metabolism studies):
-
Quench metabolic reactions with an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Scan Mode: Full scan MS and product ion scan (tandem MS) experiments should be performed.
-
Precursor Ion Selection: Isolate and fragment the [M+H]⁺ ion of the hydroxyrepaglinide isomers (m/z 470.59).
-
Collision Energy: Optimize collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Data Acquisition: Acquire data in centroid mode.
Visualizing Metabolic Pathways and Analytical Workflows
To better understand the context and the process of this analysis, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of repaglinide and a logical workflow for the comparison of its hydroxylated isomers.
Caption: Metabolic pathway of Repaglinide to its major metabolites.
Caption: Workflow for comparing fragmentation of hydroxyrepaglinide isomers.
investigation of potential misidentification of 3'-hydroxyrepaglinide in previous studies
A critical re-evaluation of analytical data has led to the correction of a long-standing misidentification of a major metabolite of the anti-diabetic drug, repaglinide (B1680517). Previous studies had incorrectly identified the primary product of CYP2C8-mediated metabolism as 3'-hydroxyrepaglinide. However, rigorous spectroscopic analysis has now unequivocally demonstrated that the actual metabolite is 4'-hydroxyrepaglinide. This guide provides a detailed comparison of the evidence that led to this correction, offering researchers, scientists, and drug development professionals a comprehensive overview of the analytical techniques and data that exposed the misidentification.
For years, the scientific community has operated under the assumption that the hydroxylation of the piperidine (B6355638) ring of repaglinide, a key metabolic pathway mediated by the cytochrome P450 enzyme CYP2C8, occurred at the 3'-position. This assumption was based on initial metabolic studies. However, recent investigations, employing advanced analytical methodologies, have definitively revised this understanding.
The correct identification of drug metabolites is crucial for a complete understanding of a drug's pharmacokinetics, potential drug-drug interactions, and safety profile. This guide will delve into the experimental data that now firmly establishes the metabolite as 4'-hydroxyrepaglinide, providing a side-by-side comparison of the analytical evidence.
A Tale of Two Isomers: Comparative Data
The definitive evidence for the structural reassignment of the repaglinide metabolite came from a multi-faceted analytical approach that compared a synthetically created standard of 3'-hydroxyrepaglinide with the metabolite produced by recombinant CYP2C8 enzymes. The key techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS).
What is available is the kinetic data for the correctly identified metabolite, 4'-hydroxyrepaglinide.
| Parameter | Value | Method |
| Metabolite | 4'-hydroxyrepaglinide | Biosynthesis with recombinant CYP2C8, NMR, and high-resolution MS |
| Michaelis Constant (Km) in pooled human liver microsomes | 10.2 µM | Enzyme kinetics |
| Michaelis Constant (Km) in recombinant CYP2C8 | 5.4 µM | Enzyme kinetics |
This table summarizes the kinetic constants for the formation of 4'-hydroxyrepaglinide, the correctly identified major metabolite of repaglinide produced by CYP2C8.[1]
The Path to Correction: An Experimental Workflow
The journey to correctly identify the hydroxylated repaglinide metabolite involved a systematic and logical progression of experiments. The workflow began with the biosynthesis of the metabolite, followed by its isolation and rigorous structural analysis, which was then compared against a synthesized standard of the previously assumed structure.
Experimental Protocols
While the full, detailed experimental protocols from the pivotal study are not publicly available, a general outline of the methodologies used can be described.
Metabolite Biosynthesis and Isolation
-
Incubation: Repaglinide was incubated with human liver microsomes or recombinant CYP2C8 enzymes in the presence of NADPH to generate the hydroxylated metabolite.
-
Extraction: The metabolite was extracted from the incubation mixture using a suitable organic solvent.
-
Purification: The extracted metabolite was purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a sample of high purity for structural analysis.
Structural Analysis
-
High-Resolution Mass Spectrometry (HRMS): The purified metabolite was subjected to HRMS analysis to determine its exact mass and elemental composition. This information confirms that the metabolite is a hydroxylated form of repaglinide. Fragmentation patterns in MS/MS analysis would provide clues to the position of the hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments were performed on the purified metabolite. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its three-dimensional structure. Crucially, the NMR data of the biosynthesized metabolite was compared to that of a synthetically produced 3'-hydroxyrepaglinide standard. The discrepancies between these two datasets would have been the definitive evidence for the misidentification.
The Cellular Mechanism of Repaglinide Action
To provide a broader context for the importance of understanding repaglinide's metabolism, it is essential to understand its mechanism of action. Repaglinide is an insulin (B600854) secretagogue that acts on the pancreatic β-cells to stimulate the release of insulin. It does this by interacting with the ATP-sensitive potassium (KATP) channels on the β-cell membrane.
The binding of repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel leads to the closure of the channel. This closure prevents the efflux of potassium ions, leading to the depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell. The increased intracellular calcium concentration triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin into the bloodstream.
Conclusion
The correction of the identity of the major CYP2C8-mediated metabolite of repaglinide from 3'-hydroxyrepaglinide to 4'-hydroxyrepaglinide is a testament to the power of modern analytical techniques. This case underscores the importance of rigorous structural elucidation in drug metabolism studies. For researchers in drug development, this serves as a critical reminder that initial findings should always be subject to confirmation by the most definitive analytical methods available. A precise understanding of a drug's metabolic fate is fundamental to ensuring its safety and efficacy.
References
Safety Operating Guide
Navigating the Disposal of 3'-Hydroxy Repaglinide-d5: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized compounds like 3'-Hydroxy Repaglinide-d5 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this deuterated metabolite of Repaglinide.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
Given the nature of this compound as a pharmaceutical-related compound of unknown potency and its deuterated form, a cautious approach to disposal is paramount. The following steps outline the recommended procedure:
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), as chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container for all this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste" and include the chemical name: "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
If your institution does not have an EHS department, you must engage a licensed hazardous material disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance and laboratory inventory management.
-
Disposal Options and Considerations
The primary recommended method for the final disposal of this compound is high-temperature incineration. This method ensures the complete destruction of the compound. Other methods are generally not recommended due to the compound's nature.
| Disposal Method | Suitability | Key Considerations |
| High-Temperature Incineration | Highly Recommended | Must be carried out by a licensed hazardous waste disposal facility equipped with afterburners and scrubbers to manage emissions. This is the most effective method for destroying the chemical structure.[1] |
| Landfill | Not Recommended | Due to the unknown ecotoxicity of the product, disposal in a standard landfill is not advised.[1] |
| Sewer/Drain Disposal | Strictly Prohibited | Disposing of chemical waste down the drain is against regulations and can harm the environment. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific policies and procedures for hazardous waste disposal, as well as all applicable federal, state, and local regulations. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
